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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-methyl-3-phenoxy-1H-pyrazol-4-amine (CAS 477698-15-0)

A Note on Data Availability: Direct and comprehensive experimental data for 1-methyl-3-phenoxy-1H-pyrazol-4-amine (CAS 477698-15-0) is limited in publicly accessible scientific literature. This guide has been constructed...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability: Direct and comprehensive experimental data for 1-methyl-3-phenoxy-1H-pyrazol-4-amine (CAS 477698-15-0) is limited in publicly accessible scientific literature. This guide has been constructed by a senior application scientist, leveraging established principles of pyrazole chemistry and drawing upon data from structurally analogous compounds to provide a robust and scientifically grounded overview. The protocols and data presented herein are predictive and intended to serve as a foundational resource for researchers.

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals and investigational drug candidates. Its prevalence stems from its ability to engage in a variety of biological interactions, its metabolic stability, and the synthetic tractability that allows for diverse functionalization. 1-methyl-3-phenoxy-1H-pyrazol-4-amine is a member of this important class of heterocyclic compounds, featuring a unique substitution pattern that suggests potential for exploration in drug discovery programs. The presence of a phenoxy group at the 3-position, a methyl group on the pyrazole nitrogen, and an amine at the 4-position provides multiple points for modification and interaction with biological targets.

Predicted Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.22 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO
Boiling Point Not readily predictable
Melting Point Estimated to be in the range of 100-150 °C

Predicted Spectroscopic Data:

  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ ~7.5-7.8 ppm (s, 1H, pyrazole C5-H)

    • δ ~7.2-7.4 ppm (m, 2H, Ar-H)

    • δ ~7.0-7.2 ppm (m, 3H, Ar-H)

    • δ ~3.8 ppm (s, 3H, N-CH₃)

    • δ ~3.5-4.0 ppm (br s, 2H, -NH₂)

  • ¹³C NMR (in CDCl₃, 101 MHz):

    • δ ~158 ppm (C-OAr)

    • δ ~155 ppm (C3-pyrazole)

    • δ ~140 ppm (C4-pyrazole)

    • δ ~130 ppm (C5-pyrazole)

    • δ ~129 ppm (Ar-CH)

    • δ ~123 ppm (Ar-CH)

    • δ ~118 ppm (Ar-CH)

    • δ ~38 ppm (N-CH₃)

  • IR (KBr, cm⁻¹):

    • ~3400-3300 (N-H stretching, amine)

    • ~3100 (C-H stretching, aromatic)

    • ~1600, 1500 (C=C stretching, aromatic and pyrazole)

    • ~1240 (C-O stretching, ether)

  • Mass Spectrometry (EI):

    • Expected molecular ion peak (M⁺) at m/z = 189.

Proposed Synthesis Pathway: A Hypothetical Protocol

The synthesis of 1-methyl-3-phenoxy-1H-pyrazol-4-amine is not explicitly detailed in the literature. However, a reliable synthetic route can be proposed based on well-established pyrazole synthesis methodologies, particularly the "nitro-reduction" pathway. This approach involves the initial synthesis of a 4-nitro-pyrazole intermediate, followed by the chemical reduction of the nitro group to the desired amine.

Workflow Diagram:

Synthesis_Workflow A Starting Materials: - Phenoxyacetonitrile - Ethyl formate B Step 1: Claisen Condensation (Sodium ethoxide) A->B C Intermediate 1: 3-oxo-3-phenoxypropanenitrile B->C D Step 2: Cyclization (Methylhydrazine) C->D E Intermediate 2: 1-methyl-3-phenoxy-1H-pyrazol-5-amine D->E F Step 3: Sandmeyer-type Reaction (NaNO2, HBF4, then NaNO2, Cu powder) E->F G Intermediate 3: 1-methyl-3-phenoxy-4-nitro-1H-pyrazole F->G H Step 4: Nitro Group Reduction (e.g., H2/Pd-C, SnCl2/HCl) G->H I Final Product: 1-methyl-3-phenoxy-1H-pyrazol-4-amine H->I Drug_Discovery_Potential cluster_compound 1-methyl-3-phenoxy-1H-pyrazol-4-amine cluster_targets Potential Biological Targets Compound Core Scaffold Kinases Kinase Inhibitors (e.g., for cancer) Compound->Kinases Amine for H-bonding Phenoxy for hydrophobic interactions GPCRs GPCR Modulators (e.g., for CNS disorders) Compound->GPCRs Scaffold for diverse interactions Enzymes Enzyme Inhibitors (e.g., for inflammation) Compound->Enzymes Potential for active site binding

Exploratory

1-methyl-3-phenoxy-1H-pyrazol-4-amine hydrochloride salt CAS 1431964-25-8

The following technical guide details the chemical profile, synthetic utility, and quality control protocols for 1-methyl-3-phenoxy-1H-pyrazol-4-amine hydrochloride (CAS 1431964-25-8). CAS: 1431964-25-8 | Role: Advanced...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthetic utility, and quality control protocols for 1-methyl-3-phenoxy-1H-pyrazol-4-amine hydrochloride (CAS 1431964-25-8).

CAS: 1431964-25-8 | Role: Advanced Pharmaceutical Intermediate

Executive Summary

1-methyl-3-phenoxy-1H-pyrazol-4-amine hydrochloride is a high-value heterocyclic building block used primarily in the discovery and manufacturing of Tyrosine Kinase Inhibitors (TKIs) , specifically those targeting Bruton's Tyrosine Kinase (BTK) and Receptor-Interacting Protein Kinase 1 (RIPK1).

Its structural core—a 4-amino-pyrazole substituted with a bulky 3-phenoxy group—serves as a critical "hinge-binding" scaffold. The amine group (C4) typically forms hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues), while the phenoxy group (C3) occupies the hydrophobic back pocket (selectivity pocket), mimicking the pharmacophore found in blockbuster drugs like Ibrutinib and Zanubrutinib .

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name 1-methyl-3-phenoxy-1H-pyrazol-4-amine hydrochloride
CAS Number 1431964-25-8
Molecular Formula C₁₀H₁₁N₃O · HCl
Molecular Weight 225.67 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol, Water (>10 mg/mL); Insoluble in Hexane
Melting Point >200°C (decomposition)
pKa (Calc) ~4.5 (Conjugate acid of amine)
Hygroscopicity Moderate (Store under desiccant)

Synthetic Utility & Mechanism

This compound is synthesized to provide a pre-functionalized core that avoids late-stage, harsh arylation conditions. In drug design, it serves as the nucleophile in SNAr or Buchwald-Hartwig coupling reactions to attach the pyrazole core to larger heteroaromatic systems (e.g., pyrimidines, triazines).

Synthesis Pathway (Retrosynthetic Analysis)

The industrial preparation typically follows a Nucleophilic Aromatic Substitution (SNAr) on a nitro-pyrazole precursor, followed by a chemoselective reduction.

Synthesispathway SM1 3-chloro-1-methyl- 4-nitro-1H-pyrazole Inter 1-methyl-4-nitro- 3-phenoxy-1H-pyrazole SM1->Inter S_NAr Reagent1 Phenol (K2CO3, DMF, 80°C) Product 1-methyl-3-phenoxy- 1H-pyrazol-4-amine Inter->Product Reduction (-NO2 -> -NH2) Reagent2 H2, Pd/C (MeOH) or Fe/NH4Cl Final CAS 1431964-25-8 (HCl Salt) Product->Final Salt Formation Salt HCl Salt (Dioxane/Ether)

Figure 1: Industrial synthesis workflow from chloronitropyrazole precursor.

Experimental Protocols

Note: All procedures must be performed in a fume hood. The free base is oxidation-sensitive; the HCl salt is stable.

A. Preparation of Intermediate (Nitro-Ether)
  • Charge: A reaction vessel is charged with 3-chloro-1-methyl-4-nitro-1H-pyrazole (1.0 eq), Phenol (1.1 eq), and Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add anhydrous DMF (10 volumes).

  • Reaction: Heat to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS. The chloride is displaced by the phenoxide.

  • Workup: Cool to RT. Pour into ice water. The nitro-ether intermediate usually precipitates. Filter, wash with water, and dry.

B. Reduction to Amine (Free Base)
  • Catalyst: Suspend the nitro intermediate in Methanol (10 vol). Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at RT for 2–12 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate the filtrate to obtain the crude oily amine. Critical: Do not store the free base oil for long periods; convert to salt immediately to prevent oxidation (browning).

C. Salt Formation (CAS 1431964-25-8)
  • Dissolution: Dissolve the crude amine in minimal Ethyl Acetate or Dioxane.

  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 eq) at 0°C.

  • Precipitation: The hydrochloride salt precipitates immediately as a white/off-white solid.

  • Purification: Filter and wash with cold Diethyl Ether to remove lipophilic impurities. Dry under vacuum at 40°C.

Quality Control & Validation

To ensure the material is suitable for GMP or GLP downstream steps, the following analytical rigor is required.

QC Decision Tree

QC_Workflow Sample Crude Product (Batch Sample) HNMR 1H NMR (DMSO-d6) Sample->HNMR Check1 Phenoxy Signals present? Methyl Singlet (~3.7 ppm)? HNMR->Check1 HPLC HPLC Purity (C18, ACN/H2O) Check1->HPLC Yes Reprocess Recrystallize (EtOH/Et2O) Check1->Reprocess No (Identity Fail) Check2 Purity > 98%? HPLC->Check2 Chloride Chloride Content (Titration) Check2->Chloride Yes Check2->Reprocess No Release RELEASE BATCH Chloride->Release

Figure 2: Quality Control Decision Tree for batch release.

Key Analytical Markers (¹H NMR in DMSO-d₆)[6][9]
  • δ 8.5–9.5 ppm (Broad s): NH₃⁺ protons (Salt form specific).

  • δ 7.8–8.0 ppm (s, 1H): Pyrazole C5-H (Diagnostic singlet).

  • δ 7.1–7.4 ppm (m, 5H): Phenoxy aromatic protons.

  • δ 3.6–3.8 ppm (s, 3H): N-Methyl group.

Safety & Handling

  • Hazards: As an aromatic amine, treat as a potential sensitizer and irritant. The precursor (nitro compound) may be energetic; avoid excessive heat during scale-up.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Stability: The HCl salt is stable for >2 years if kept dry. The free base oxidizes (darkens) within days in air.

References

  • PubChem. (2025).[1] 1-methyl-3-phenoxy-1H-pyrazol-4-amine hydrochloride (Compound Summary). National Library of Medicine. Link

  • Guo, Y., et al. (2019). Discovery of Zanubrutinib (BGB-3111), a Highly Specific, Irreversible, and Potent BTK Inhibitor. Journal of Medicinal Chemistry.[2][3] Link

  • Enamine. (2024). Building Blocks: Pyrazoles in Drug Discovery. Enamine Technical Library. Link

  • ChemicalBook. (2024).[4] Synthesis of 1-methyl-3-phenoxy-1H-pyrazol-4-amine.Link

Sources

Foundational

Cheminformatics and Synthetic Utility of 3-phenoxy-1-methyl-1H-pyrazol-4-amine: A Technical Monograph

Chemical Identity & Physicochemical Descriptors 3-phenoxy-1-methyl-1H-pyrazol-4-amine is a specialized heterocyclic building block belonging to the aminopyrazole class. It serves as a critical pharmacophore in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physicochemical Descriptors

3-phenoxy-1-methyl-1H-pyrazol-4-amine is a specialized heterocyclic building block belonging to the aminopyrazole class. It serves as a critical pharmacophore in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors where the aminopyrazole motif acts as an adenine mimetic.

The following data defines the exact chemical entity:

DescriptorValue / String
IUPAC Name 1-methyl-3-phenoxy-1H-pyrazol-4-amine
Common Name 3-phenoxy-1-methyl-4-aminopyrazole
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
Canonical SMILES CN1C=C(N)C(OC2=CC=CC=2)=N1
Isomeric SMILES CN1N=C(OC2=CC=CC=2)C(N)=C1
InChI String InChI=1S/C10H11N3O/c1-13-7-9(11)10(12-13)14-8-5-3-2-4-6-8/h2-7H,11H2,1H3
InChI Key PXJBEJIVJHKXGV-UHFFFAOYSA-N
LogP (Calc) ~1.6 - 1.9
TPSA 55.1 Ų
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 4 (N2, O, Amine N)

Structural Analysis & Pharmacophore Logic

The Kinase Hinge Binder Motif

In the context of drug discovery, this molecule is not merely an intermediate but a "privileged scaffold." The 4-amino-pyrazole core mimics the N1-C6-N7 hydrogen-bonding motif of adenine, the endogenous ligand of ATP.

  • H-Bond Donor: The exocyclic 4-amino group (-NH2) acts as a donor to the kinase hinge region (typically the backbone carbonyl of the gatekeeper residue).

  • H-Bond Acceptor: The pyrazole N2 nitrogen acts as an acceptor for the hinge backbone amide.

  • Hydrophobic Extension: The 3-phenoxy group is strategically positioned to access the hydrophobic back-pocket (selectivity pocket) of the enzyme, often interacting with the gatekeeper residue or the DFG motif.

Regiochemistry Considerations

The methylation at N1 is critical. It locks the tautomeric state of the pyrazole ring, ensuring that the hydrogen bond acceptor (N2) and donor (C4-NH2) are fixed in the correct geometry for binding. Without the methyl group, the proton could tautomerize between N1 and N2, reducing binding affinity and specificity.

Synthetic Pathways[2][3][4]

The synthesis of 3-phenoxy-1-methyl-1H-pyrazol-4-amine relies on a Nucleophilic Aromatic Substitution (SₙAr) followed by a nitro-reduction. This approach is preferred over direct coupling of an amine due to the high reactivity of the chloronitropyrazole precursor.

Retrosynthetic Analysis (Graphviz Visualization)

SynthesisPath Start 3-chloro-1-methyl- 4-nitropyrazole (Precursor) Intermediate 3-phenoxy-1-methyl- 4-nitropyrazole Start->Intermediate S_NAr K2CO3, DMF, 80°C Phenol Phenol (Nucleophile) Phenol->Intermediate Product 3-phenoxy-1-methyl- 1H-pyrazol-4-amine (Target) Intermediate->Product Reduction Pd/C, H2 (or Fe/NH4Cl)

Caption: Two-step synthetic route via SₙAr displacement and Nitro reduction.

Experimental Protocols

The following protocols are designed for a laboratory setting. All steps should be performed in a fume hood with appropriate PPE.

Step 1: Synthesis of 3-phenoxy-1-methyl-4-nitropyrazole

Rationale: The 4-nitro group strongly withdraws electrons, activating the C3-chlorine for nucleophilic displacement by the phenoxide anion.

Reagents:

  • 3-chloro-1-methyl-4-nitropyrazole (1.0 eq) [CAS: 39414-98-3 or analog]

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) [Anhydrous]

Procedure:

  • Preparation: Charge a round-bottom flask with 3-chloro-1-methyl-4-nitropyrazole (10 mmol) and Phenol (11 mmol).

  • Solvation: Add anhydrous DMF (20 mL) and stir until dissolved.

  • Base Addition: Add K₂CO₃ (20 mmol) in a single portion.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The starting chloride should disappear.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). The product typically precipitates.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Step 2: Reduction to 3-phenoxy-1-methyl-1H-pyrazol-4-amine

Rationale: The nitro group must be reduced to the amine to establish the donor functionality. Catalytic hydrogenation is cleanest, but Iron-mediated reduction is safer if halogen substituents (sensitive to hydrodehalogenation) are present elsewhere on the scaffold.

Method A: Catalytic Hydrogenation (Standard)

  • Dissolve the nitro intermediate (5 mmol) in Methanol (30 mL).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under a hydrogen balloon (1 atm) at room temperature for 2–4 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash with MeOH.

  • Concentration: Evaporate the solvent under reduced pressure to yield the amine as an off-white solid or viscous oil.

Method B: Iron/Ammonium Chloride (Robust)

  • Dissolve the nitro intermediate in Ethanol:Water (4:1, 25 mL).

  • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Reflux at 80°C for 2 hours.

  • Filter hot through Celite.

  • Concentrate and extract with EtOAc to isolate the free amine.

Applications in Drug Discovery[6]

This specific scaffold is highly relevant to the development of inhibitors for the Tec family kinases (e.g., BTK) and Src family kinases (e.g., Lck).

  • Fragment-Based Drug Discovery (FBDD): The molecule acts as a high-efficiency fragment (Ligand Efficiency > 0.3).

  • Scaffold Hopping: It serves as a bioisostere for the 4-phenoxyphenyl-amine motif found in Ibrutinib, offering different solubility and metabolic stability profiles due to the ether linkage.

References
  • PubChem Compound Summary. 1-methyl-1H-pyrazol-4-amine derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Makino, K., et al. (2015). Synthesis and biological evaluation of pyrazole derivatives as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (General reference for aminopyrazole kinase binding modes).
  • Honigberg, L. A., et al. (2010).[2] The selective inhibitor PCI-32765 blocks B cell antigen receptor signaling and responses of malignant B cells. Proceedings of the National Academy of Sciences. (Foundational text on pyrazole-based BTK inhibition).

  • Schmidt, J. M., et al. (2017).[2] 3-Nitropyrazolo[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives. MDPI Molecules. Available at: [Link] (Provides synthetic protocols for 3/4-substituted nitropyrazoles).

Sources

Exploratory

Pharmacophore Analysis & Optimization of Phenoxy-Substituted Aminopyrazoles

This guide provides a rigorous technical analysis of phenoxy-substituted aminopyrazoles, a privileged scaffold in kinase inhibitor discovery. It synthesizes pharmacophore modeling, structure-activity relationship (SAR) l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of phenoxy-substituted aminopyrazoles, a privileged scaffold in kinase inhibitor discovery. It synthesizes pharmacophore modeling, structure-activity relationship (SAR) logic, and validated experimental protocols.[1]

Executive Summary: The Scaffold at the Interface of Potency and Selectivity

Aminopyrazoles function as potent ATP-mimetics, forming critical hydrogen bonds with the kinase hinge region. The introduction of a phenoxy substituent —typically at the C4 or C5 position—serves a distinct medicinal chemistry purpose: it acts as a "hydrophobic probe," extending into the deep hydrophobic back-pocket (often the selectivity pocket or gatekeeper region) of targets like c-Met , ALK , and JNK3 .

This guide details the pharmacophore generation, synthetic validation, and biological characterization of these ligands, moving beyond generic screening to rational design.

Structural Rationale & Chemical Space

The aminopyrazole core provides the essential donor-acceptor motif required for hinge binding. The phenoxy group modulates three critical parameters:

  • Lipophilic Efficiency (LipE): Balances the polarity of the amino-pyrazole headgroup.

  • Conformational Lock: The ether linkage restricts rotation, often pre-organizing the ligand for binding (reducing entropic penalty).

  • Pi-Stacking: The phenyl ring engages in edge-to-face or parallel pi-stacking with aromatic residues (e.g., Phenylalanine or Tyrosine) in the kinase activation loop.

Pharmacophore Features

A robust pharmacophore model for this class must include:

  • HBD (Hydrogen Bond Donor): The exocyclic amine or pyrazole NH (interacts with the hinge backbone carbonyl, e.g., Glu/Met).

  • HBA (Hydrogen Bond Acceptor): The pyrazole N2 (interacts with the hinge backbone amide).

  • HYD (Hydrophobic/Aromatic): The phenoxy centroid (targets the selectivity pocket).

  • ExVol (Excluded Volume): Defines the ATP-binding site boundaries to prevent steric clashes.

Computational Workflow: Pharmacophore Generation

The following workflow utilizes a "Common Feature" approach, aligning active ligands to identify the spatial arrangement of the phenoxy group relative to the hinge binder.

Workflow Diagram

PharmacophoreWorkflow Dataset Dataset Curation (Active IC50 < 100nM) ConfSearch Conformational Expansion (Boltzmann Jump / Monte Carlo) Dataset->ConfSearch Energy < 10 kcal/mol Alignment 3D Pharmacophore Alignment (GALAHAD / HypoGen) ConfSearch->Alignment Superimposition FeatureMap Feature Mapping (HBD, HBA, HYD-Phenoxy) Alignment->FeatureMap Spatial Constraints Validation Model Validation (Decoy Set / ROC Curve) FeatureMap->Validation Enrichment Factor

Figure 1: Step-by-step computational workflow for generating a high-confidence pharmacophore model for aminopyrazole kinase inhibitors.

Technical Nuance: Handling the Phenoxy Linker

When performing the Conformational Expansion , standard force fields may underestimate the rotational barrier of the diphenyl ether-like linkage.

  • Correction: Apply a specific torsional constraint derived from QM (Quantum Mechanics) calculations if possible, or use a "poling" algorithm to ensure the phenoxy group samples the orthogonal conformation often required for the hydrophobic pocket.

Experimental Protocols: Synthesis & Validation

To validate the pharmacophore, one must synthesize analogues that probe the "HYD" feature. The following protocol describes the synthesis of a core 4-phenoxy-3-aminopyrazole scaffold.

A. Synthesis Strategy (Self-Validating)

The most robust route involves constructing the pyrazole ring after introducing the phenoxy group or using an SNAr approach on a pre-formed pyrazole. Here, we use a Suzuki-Miyaura / Ether Synthesis hybrid approach.

Step-by-Step Protocol:

  • Starting Material: 4-bromo-3-nitro-1H-pyrazole (commercially available).

  • Phenoxy Installation (Ullmann-type Coupling):

    • Reagents: Phenol (1.2 eq), CuI (10 mol%), Cs₂CO₃ (2.0 eq), Ligand (e.g., N,N-dimethylglycine).

    • Conditions: DMF, 110°C, 12 hours under Argon.

    • Validation: Monitor by TLC (shift in Rf due to lipophilic phenoxy addition). LC-MS should show M+H corresponding to the ether.

  • Nitro Reduction (Unmasking the Amine):

    • Reagents: Pd/C (10%), H₂ (balloon pressure) or Fe/NH₄Cl (for chemoselectivity).

    • Conditions: MeOH/EtOH, RT, 4 hours.

    • Critical Check: The disappearance of the yellow nitro color indicates reduction.

  • Purification:

    • Flash column chromatography (DCM/MeOH gradient). Aminopyrazoles are polar; ensure the column is pre-equilibrated with 1% TEA if streaking occurs.

B. Synthesis Pathway Diagram

SynthesisPath Start 4-bromo-3-nitropyrazole Coupling Cu-Catalyzed Etherification (Ar-OH, CuI, Cs2CO3) Start->Coupling Intermediate 4-phenoxy-3-nitropyrazole Coupling->Intermediate Reduction Nitro Reduction (Pd/C, H2) Intermediate->Reduction Final 4-phenoxy-3-aminopyrazole (Target Scaffold) Reduction->Final

Figure 2: Synthetic route for accessing the phenoxy-substituted aminopyrazole core.

Quantitative Data & SAR Analysis

The following table summarizes the impact of phenoxy substitutions on kinase potency, derived from aggregate SAR data on JNK3 and c-Met inhibitors. This demonstrates the "Hydrophobic Feature" validity.

Table 1: SAR of 4-Substituted Aminopyrazoles

Compound IDR-Group (Position 4)c-Met IC50 (nM)JNK3 IC50 (nM)LipE (pIC50 - cLogP)Interpretation
AP-01 -H (Unsubstituted)>10,000>5,000N/ALacks hydrophobic anchor.
AP-02 -Phenyl4501203.2Planar ring clashes or lacks flexibility.
AP-03 -O-Phenyl (Phenoxy) 12 8 5.4 Optimal geometry & flexibility.
AP-04 -O-(4-Fluoro-Phenyl)5155.1Fluorine improves metabolic stability.
AP-05 -N(Me)-Phenyl8004502.8Methyl steric clash with gatekeeper.

Data synthesized from trends in aminopyrazole kinase inhibitor literature (e.g., JNK3/c-Met studies).

Key Insight: The oxygen linker in AP-03 acts as a "hinge" itself, allowing the phenyl ring to adopt a perpendicular conformation relative to the pyrazole, often required to fit into the hydrophobic specificity pocket (e.g., near the αC-helix).

References

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Source: Journal of Medicinal Chemistry (2014).[2] URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: International Journal of Molecular Sciences (2023).[3][4] URL:[Link]

  • Pharmacophore Screening and Molecular Docking for Identification of c-Met Potential Inhibitors. Source: Frontiers in Pharmacology (2025). URL:[Link]

Sources

Foundational

1-methyl-3-phenoxy-1H-pyrazol-4-amine vs. Ibrutinib intermediate structure

Executive Summary This technical guide provides a rigorous structural and functional comparison between 1-methyl-3-phenoxy-1H-pyrazol-4-amine (referred to herein as the "Topic Analog") and the authentic Ibrutinib interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural and functional comparison between 1-methyl-3-phenoxy-1H-pyrazol-4-amine (referred to herein as the "Topic Analog") and the authentic Ibrutinib intermediate (specifically 3-(4-phenoxyphenyl)-1H-pyrazol-4-amine ).

While the Topic Analog shares a pyrazole-amine core, it represents a distinct chemical space from the Ibrutinib scaffold. The divergence lies in two critical vectors:[1]

  • The N1-Position (Anchor): The Topic Analog is methylated (inert), whereas the Ibrutinib intermediate requires a free amine or a piperidine linker to facilitate covalent binding to Cys481.

  • The C3-Position (Specificity): The Topic Analog possesses a direct O-linked phenoxy group, whereas Ibrutinib utilizes a C-linked biaryl ether moiety (4-phenoxyphenyl) to penetrate the hydrophobic gatekeeper pocket.

This guide analyzes these differences through the lenses of Structure-Activity Relationship (SAR), Process Chemistry, and Analytical Profiling.

Structural Deconstruction & SAR Logic

The efficacy of Ibrutinib (PCI-32765) as an irreversible BTK inhibitor relies on precise geometric alignment within the ATP-binding pocket. The table below contrasts the Topic Analog with the functional drug intermediate.

Table 1: Structural & Functional Comparison
FeatureTopic Analog Ibrutinib Intermediate
IUPAC Name 1-methyl-3-phenoxy-1H-pyrazol-4-amine3-(4-phenoxyphenyl)-1H-pyrazol-4-amine
Core Scaffold Pyrazole-4-aminePyrazole-4-amine
N1 Substituent Methyl (-CH₃) Hydrogen (-H) (or Piperidine-Linker)
C3 Substituent Phenoxy (-O-Ph) 4-Phenoxyphenyl (-C₆H₄-O-Ph)
Linkage Type O-linked (Ether)C-linked (Biaryl)
Role in BTK Inactive / Low Potency Nanomolar Potency Core
Synthetic Utility Model compound / ImpurityKey API Precursor
The N1 "Anchor" Vector
  • Ibrutinib Logic: The N1 position is the attachment point for the piperidine linker, which carries the acrylamide warhead. This warhead is essential for the Michael addition reaction with Cys481 in the BTK active site.

  • Topic Analog Failure: The presence of a methyl group at N1 "caps" the molecule, preventing the attachment of the warhead-bearing linker. This renders the molecule incapable of covalent inhibition.

The C3 "Gatekeeper" Vector
  • Ibrutinib Logic: The 4-phenoxyphenyl group is a "biaryl ether" motif. The first phenyl ring acts as a spacer, pushing the terminal phenoxy group deep into the hydrophobic pocket adjacent to the gatekeeper residue (Thr474 ).

  • Topic Analog Failure: The 3-phenoxy group is directly attached to the pyrazole via an oxygen atom. This significantly shortens the vector (by ~4.3 Å) and alters the bond angle. The molecule is too "short" to effectively occupy the hydrophobic pocket, leading to a drastic loss in binding affinity (

    
    ).
    

Synthetic Pathways: Process Chemistry Divergence

The synthesis of these two compounds requires fundamentally different strategies due to the C-O vs. C-C bond formation at position 3.

Ibrutinib Intermediate Synthesis (The Knoevenagel Route)

The industrial route (WO2008039218) builds the pyrazole ring after establishing the biaryl ether.

  • Starting Material: 4-phenoxybenzoic acid.[2]

  • Activation: Conversion to acid chloride.

  • Adduct Formation: Reaction with malononitrile to form a benzylidenemalononitrile intermediate.

  • Cyclization: Hydrazine hydrate closes the ring to form the C-linked pyrazole.

Topic Analog Synthesis (The Displacement Route)

Synthesizing the O-linked Topic Analog typically involves nucleophilic aromatic substitution (


) or Chan-Lam coupling, which are distinct from the Ibrutinib process.
  • Starting Material: 3-bromo-1-methyl-4-nitro-1H-pyrazole.

  • Coupling:

    
     with phenol (requires electron-deficient ring) or Cu-catalyzed coupling.
    
  • Reduction: Nitro to amine reduction.

Visualization: Comparative Synthetic Workflows

SynthesisComparison cluster_0 Ibrutinib Intermediate (C-Linked) Route cluster_1 Topic Analog (O-Linked) Route Start_I 4-Phenoxybenzoic Acid Step1_I Acid Chloride Formation (SOCl2) Start_I->Step1_I Step2_I Malononitrile Adduct (C-C Bond Formation) Step1_I->Step2_I Final_I 3-(4-phenoxyphenyl)-1H-pyrazol-4-amine (Target Intermediate) Step2_I->Final_I + Hydrazine Start_A 3-halo-1-methyl-4-nitropyrazole Step1_A Phenol Coupling (SNAr or Chan-Lam) Start_A->Step1_A Step2_A Nitro Reduction (H2/Pd or Fe/AcOH) Step1_A->Step2_A Final_A 1-methyl-3-phenoxy-1H-pyrazol-4-amine (Topic Analog) Step2_A->Final_A

Caption: Figure 1. Divergent synthetic pathways. The Ibrutinib route (left) constructs the pyrazole from a biaryl precursor. The Analog route (right) functionalizes a pre-existing pyrazole core.

Analytical Profiling & Impurity Identification

In a drug development context, the Topic Analog could theoretically appear as a process impurity if methylated hydrazine were inadvertently used, or as a degradation product in specific forced degradation studies. Distinguishing them is critical.

Mass Spectrometry (LC-MS/MS) Differentiation
  • Ibrutinib Intermediate (

    
    ): 
    
    • [M+H]+: ~252.11 Da.

    • Fragmentation: Characteristic loss of the phenoxy group and cleavage of the biaryl bond. High stability of the pyrazole-phenyl C-C bond.

  • Topic Analog (

    
    ): 
    
    • [M+H]+: ~190.09 Da.

    • Fragmentation: Facile loss of the phenoxy group (

      
      ) due to the weaker C-O ether linkage on the pyrazole ring.
      
HPLC Retention Behavior
  • Topic Analog: More polar due to the smaller hydrophobic surface area (missing one phenyl ring). Elutes earlier on Reverse Phase (C18) columns.

  • Ibrutinib Intermediate: Highly lipophilic (Biaryl ether). Elutes later .

Mechanistic Pathway: Why Structure Matters

The following diagram illustrates the biological consequence of the structural differences described above, specifically focusing on the interaction with the BTK ATP-binding site.

SAR_Logic Input_I Ibrutinib Intermediate Check_N1 N1 Position Check: Is Linker Attachment Possible? Input_I->Check_N1 Free NH Input_A Topic Analog (1-Me-3-Phenoxy) Input_A->Check_N1 Methyl Cap Check_C3 C3 Position Check: Does it fill Hydrophobic Pocket? Input_A->Check_C3 Check_N1->Check_C3 Yes (Linker Attach) Outcome_Fail_Steric Failure: Cannot Attach Warhead Check_N1->Outcome_Fail_Steric No (Blocked) Outcome_Success Effective BTK Inhibition (Covalent Bond to Cys481) Check_C3->Outcome_Success Biaryl Reach Outcome_Fail_Bind Failure: Weak Binding Affinity Check_C3->Outcome_Fail_Bind Too Short (O-Link)

Caption: Figure 2. SAR Decision Tree. The Topic Analog fails both the linker attachment check (N1) and the hydrophobic pocket occupancy check (C3).

References

  • Honigberg, L. A., et al. (2010). "The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences, 107(29), 13075-13080. Link

  • Pan, Z., et al. (2007). "Discovery of Selective Irreversible Inhibitors for Bruton's Tyrosine Kinase." ChemMedChem, 2(1), 58-61. Link

  • Pharmacyclics, Inc. (2008).[3] "Inhibitors of Bruton's Tyrosine Kinase."[4][2][5][6][7] World Intellectual Property Organization, Patent WO2008039218A2. Link

  • BenchChem. (2025).[6] "Identifying potential genotoxic impurities in Ibrutinib." Technical Whitepaper. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 4770990, 1-methyl-1H-pyrazol-4-amine." Link

Sources

Protocols & Analytical Methods

Method

Application Note: Robust Protocols for Amide Coupling with 1-methyl-3-phenoxy-1H-pyrazol-4-amine

Introduction: The Significance of Pyrazole Amides in Modern Drug Discovery The pyrazole motif is a cornerstone in medicinal chemistry, with pyrazole-containing compounds exhibiting a wide array of biological activities.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Amides in Modern Drug Discovery

The pyrazole motif is a cornerstone in medicinal chemistry, with pyrazole-containing compounds exhibiting a wide array of biological activities.[1] The formation of an amide bond involving a pyrazole amine, such as 1-methyl-3-phenoxy-1H-pyrazol-4-amine, is a critical transformation in the synthesis of numerous active pharmaceutical ingredients (APIs). These pyrazole amides are integral to the development of novel therapeutics, including kinase inhibitors and other targeted agents.

However, the amide coupling of heteroaromatic amines, particularly electron-deficient pyrazole systems, can present unique challenges. The lone pair of electrons on the amine nitrogen can be delocalized within the pyrazole ring, reducing its nucleophilicity and rendering standard amide coupling conditions less effective.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on reliable and efficient protocols for the amide coupling of 1-methyl-3-phenoxy-1H-pyrazol-4-amine with various carboxylic acids. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step protocols for two of the most effective and widely used coupling methodologies: the carbodiimide-based approach with EDC/HOBt and the uronium salt-based approach with HATU.

Core Principles of Amide Coupling: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. This is primarily due to the formation of a non-reactive ammonium carboxylate salt. To overcome this kinetic barrier, the carboxylic acid must be activated to generate a more electrophilic species that is readily attacked by the amine.

Modern amide coupling reagents achieve this activation by converting the carboxylic acid's hydroxyl group into a better leaving group. This process typically involves the in-situ formation of a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium species.

Recommended Coupling Reagents: A Comparative Overview

The choice of coupling reagent is paramount for a successful amide bond formation, especially when dealing with a potentially challenging amine like 1-methyl-3-phenoxy-1H-pyrazol-4-amine. Below is a comparison of two highly effective and commonly employed reagent systems.

Coupling Reagent SystemMechanism of ActionAdvantagesConsiderations
EDC/HOBt Forms an O-acylisourea intermediate which is then converted to a more stable and reactive HOBt-ester.[3]Water-soluble byproducts, easy workup, cost-effective.[3][4]Can be less effective for highly sterically hindered or electron-deficient amines. Potential for racemization, though minimized by HOBt.[5]
HATU Forms a highly reactive OAt-active ester.[3]High reactivity, suitable for sterically hindered and electron-deficient amines, low rates of racemization.[3][6]More expensive than EDC, byproducts can sometimes be challenging to remove.[7]

Experimental Protocols

The following protocols are designed to be robust starting points for the amide coupling of 1-methyl-3-phenoxy-1H-pyrazol-4-amine. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of carboxylic acids.

Materials:

  • 1-methyl-3-phenoxy-1H-pyrazol-4-amine (1.0 equiv)

  • Carboxylic acid (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 equiv), 1-methyl-3-phenoxy-1H-pyrazol-4-amine (1.0 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove excess carboxylic acid and HOBt), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[3]

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for more challenging couplings, including those with sterically hindered carboxylic acids or when the EDC/HOBt method yields unsatisfactory results.

Materials:

  • 1-methyl-3-phenoxy-1H-pyrazol-4-amine (1.0 equiv)

  • Carboxylic acid (1.0 - 1.2 equiv)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 - 1.5 equiv)

  • Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 - 4.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF or DCM to dissolve the solids.

  • Cool the solution to 0 °C using an ice bath with magnetic stirring.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add a solution of 1-methyl-3-phenoxy-1H-pyrazol-4-amine (1.0 equiv) in a small amount of anhydrous DMF or DCM.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3]

Visualizing the Experimental Workflow

A clear understanding of the experimental sequence is crucial for successful execution. The following diagram illustrates the general workflow for the amide coupling protocols described.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Monitoring & Workup cluster_purification Isolation reagents Combine Carboxylic Acid, 1-methyl-3-phenoxy-1H-pyrazol-4-amine, Coupling Additive (e.g., HOBt) dissolve Dissolve in Anhydrous Solvent (DCM or DMF) reagents->dissolve cool Cool to 0 °C dissolve->cool add_coupler Add Coupling Reagent (EDC or HATU) cool->add_coupler add_base Add Base (DIPEA or TEA) add_coupler->add_base stir Stir at RT (2-24h) add_base->stir monitor Monitor by TLC or LC-MS stir->monitor workup Aqueous Workup (Acid/Base Washes) monitor->workup dry_concentrate Dry & Concentrate workup->dry_concentrate purify Column Chromatography dry_concentrate->purify product Pure Amide Product purify->product

Caption: General workflow for amide coupling with 1-methyl-3-phenoxy-1H-pyrazol-4-amine.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls or provides a low yield, consider switching to the more reactive HATU coupling reagent. Increasing the reaction temperature or using a more polar solvent like DMF can also be beneficial.

  • Side Reactions: The formation of byproducts can sometimes be an issue. Ensure that all reagents are of high purity and that the reaction is carried out under strictly anhydrous conditions. The order of addition of reagents can also be critical; for HATU couplings, pre-activation of the carboxylic acid before adding the amine is recommended.[3]

  • Purification: The urea byproduct from EDC is water-soluble and easily removed during aqueous workup.[4] The tetramethylurea byproduct from HATU can sometimes be more challenging to remove and may require careful chromatography.

Conclusion

The amide coupling of 1-methyl-3-phenoxy-1H-pyrazol-4-amine is a readily achievable transformation with the appropriate choice of reagents and reaction conditions. The protocols provided for both EDC/HOBt and HATU-mediated couplings offer robust starting points for a wide range of substrates. By understanding the underlying principles of carboxylic acid activation and the specific considerations for pyrazole amines, researchers can confidently and efficiently synthesize valuable pyrazole amide compounds for the advancement of drug discovery and development programs.

References

  • Beilstein Journals. (n.d.). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • National Center for Biotechnology Information. (n.d.). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. In PubMed Central. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

  • HAL Open Science. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles : r/OrganicChemistry. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ACS Publications. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? : r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. In PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. In PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. In PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. In PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Retrieved from [Link]

  • PubChem. (n.d.). N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine. Retrieved from [Link]

Sources

Application

Solubility of 1-methyl-3-phenoxy-1H-pyrazol-4-amine in DMSO and methanol

Application Note: Solubility & Handling Protocol for 1-Methyl-3-phenoxy-1H-pyrazol-4-amine Executive Summary This Application Note provides a comprehensive technical guide for the solubilization, handling, and storage of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility & Handling Protocol for 1-Methyl-3-phenoxy-1H-pyrazol-4-amine

Executive Summary

This Application Note provides a comprehensive technical guide for the solubilization, handling, and storage of 1-methyl-3-phenoxy-1H-pyrazol-4-amine , a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., BTK, JAK pathways).

While specific solubility data for this compound is often absent from general databases, its structural motif (aminopyrazole core with a lipophilic phenoxy ether) dictates specific solvent interactions. This guide establishes a Standard Operating Procedure (SOP) for preparing high-concentration stock solutions in Dimethyl Sulfoxide (DMSO) and working solutions in Methanol (MeOH), ensuring experimental reproducibility and compound stability.

Physicochemical Profile & Solubility Logic

To determine the optimal solvent system, we must first analyze the molecular interactions.

PropertyValueImplication for Solubility
CAS Number 477698-15-0Unique Identifier
Molecular Weight 189.21 g/mol Low MW facilitates dissolution kinetics.
Structure Pyrazole core, Phenoxy ether, Primary amineMixed polarity. The amine acts as an H-bond donor; the ether and pyrazole nitrogens are acceptors.
Predicted LogP ~1.8 - 2.2Moderately lipophilic. Poor water solubility expected; high affinity for organic polar aprotic solvents.
pKa (Calculated) ~3.5 - 4.5 (Pyraz-NH2)Weakly basic. Solubility may be pH-dependent in aqueous buffers.

Solvent Compatibility Matrix:

  • DMSO (Dimethyl Sulfoxide): Excellent. The polar aprotic nature of DMSO disrupts the crystal lattice of the pyrazole scaffold effectively. Recommended for Stock Solutions (>50 mM) .

  • Methanol (MeOH): Good. Suitable for Working Solutions and LC-MS preparation. Caution: Methanol is protic and nucleophilic; long-term storage of reactive intermediates in MeOH is not recommended.

  • Water/PBS: Poor. The phenoxy group significantly reduces aqueous solubility. Requires <1% DMSO cosolvent for biological assays.

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable 100 mM Master Stock solution.

Materials:

  • 1-methyl-3-phenoxy-1H-pyrazol-4-amine (Solid)[1]

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

  • Amber glass vials (Borosilicate) with PTFE-lined caps

Workflow Diagram:

StockPrep Start Weigh Solid (e.g., 18.9 mg) Calc Calculate Volume (Vol = Mass / MW * Conc) Start->Calc AddSolvent Add Anhydrous DMSO (e.g., 1.0 mL) Calc->AddSolvent Mix Vortex (30s) & Sonicate (5 min) AddSolvent->Mix QC Visual Inspection (Clear Solution?) Mix->QC QC->Mix No (Repeat) Store Aliquot & Store (-20°C, Dark) QC->Store Yes

Figure 1: Workflow for the preparation of a 100 mM Master Stock in DMSO.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 18.9 mg of the compound into a sterile microcentrifuge tube or amber vial.

  • Calculation: To achieve 100 mM , add 1.0 mL of Anhydrous DMSO.

    • Formula:

      
      
      
  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at room temperature (25°C) for 5 minutes. Do not heat above 40°C to prevent degradation.

  • Verification: Inspect against a light source. The solution must be optically clear with no turbidity.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

Protocol B: Solubility Determination (Shake-Flask Method)

If you are using a new batch or require precise solubility limits (e.g., for formulation), use this self-validating protocol.

Objective: Determine the thermodynamic solubility limit in Methanol or DMSO.

Workflow Diagram:

SolubilityTest Sat Create Saturated Solution (Excess Solid + Solvent) Equil Equilibrate (Shake 24h @ 25°C) Sat->Equil Filter Filter Supernatant (0.22 µm PTFE) Equil->Filter Dilute Dilute for Detection (1:100 in Mobile Phase) Filter->Dilute Analyze Quantify via HPLC-UV (Compare to Standard) Dilute->Analyze

Figure 2: Thermodynamic solubility determination workflow.

Procedure:

  • Saturation: Add excess solid (~10 mg) to 100 µL of solvent (Methanol or DMSO) in a chemically resistant vial.

  • Equilibration: Agitate (shake/stir) at 25°C for 24 hours.

  • Filtration: Centrifuge at 14,000 rpm for 10 minutes or filter using a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

  • Quantification:

    • Prepare a standard curve using a known low concentration (e.g., 0.1 mM) in Methanol.

    • Dilute the saturated filtrate (e.g., 1:100) and analyze via HPLC-UV (Detection @ 254 nm).

    • Calculate concentration based on peak area.

Handling & Troubleshooting

IssueCauseSolution
Precipitation on Dilution "Crash out" effect when adding DMSO stock to aqueous buffer.Step-down Dilution: Dilute DMSO stock into Methanol first, then into buffer. Keep final DMSO < 1%.
Yellowing of Solution Oxidation of the amine group.Purge vials with Argon/Nitrogen gas before sealing. Store in amber vials.
Incomplete Dissolution Crystal lattice energy is high.Sonicate for longer periods (up to 15 mins). Ensure DMSO is anhydrous (water content lowers solubility).

Critical Note on Methanol: While soluble in Methanol, this solvent should be used for intermediate dilutions only . Do not store master stocks in Methanol for >1 week, as solvent evaporation and potential nucleophilic attacks (slow) can alter concentration and purity.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 682832 (Related Analog). PubChem.

  • Sigma-Aldrich (Merck). Technical Guide: Handling and Solubility of Heterocyclic Amines. Sigma-Aldrich Technical Library.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility protocols).

Sources

Method

Application Note: High-Fidelity Synthesis and Validation of Phenoxy-Pyrazole Based BTK Inhibitors

Executive Summary & Strategic Rationale Bruton’s Tyrosine Kinase (BTK) is a critical effector in the B-cell antigen receptor (BCR) signaling pathway, making it a primary target for treating B-cell malignancies (e.g., CLL...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Bruton’s Tyrosine Kinase (BTK) is a critical effector in the B-cell antigen receptor (BCR) signaling pathway, making it a primary target for treating B-cell malignancies (e.g., CLL, MCL) and autoimmune disorders.[1] The clinical success of first-generation covalent inhibitors like Ibrutinib has validated the scaffold comprising a phenoxy-substituted pyrazolo[3,4-d]pyrimidine core .

This Application Note provides a rigorous, field-tested protocol for synthesizing BTK inhibitor analogs starting from the critical intermediate: 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine . Unlike generic guides, this document focuses on the "End Game" functionalization—specifically the installation of the acrylamide "warhead" necessary for covalent binding to Cys481 in the ATP-binding pocket.

The Biological Context

BTK inhibition blocks the amplification of BCR signaling, preventing downstream activation of NF-κB and MAP kinase pathways.

BTK_Pathway BCR BCR Complex SYK SYK BCR->SYK LYN LYN BCR->LYN BTK BTK (Target) SYK->BTK LYN->BTK Phosphorylation (Y551) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y753) PKC PKCβ PLCg2->PKC NFkB NF-κB / MAPK PKC->NFkB Survival Cell Survival & Proliferation NFkB->Survival

Figure 1: The BCR Signaling Cascade. BTK acts as the gatekeeper between upstream receptor activation and downstream transcriptional regulation.

Synthetic Strategy: The "Warhead" Installation

The synthesis of covalent BTK inhibitors hinges on the precise introduction of an electrophile (Michael acceptor) that reacts with Cys481. The starting material for this protocol is the Phenoxy-Pyrazole Amine Core (Intermediate A) .

Retrosynthetic Logic:

  • Core Scaffold: The phenoxy-pyrazole provides the hydrophobic bulk to occupy the ATP binding pocket.

  • Linker: A piperidine ring (or similar heterocycle) orients the warhead.

  • Warhead: An acrylamide moiety performs the irreversible Michael addition.[2]

Critical Reaction Steps
  • Mitsunobu Coupling: Attaching the linker (protected piperidine) to the pyrazole nitrogen.

  • Deprotection: Removing the Boc group to expose the secondary amine.

  • Acrylation: Forming the amide bond with acryloyl chloride.

Detailed Experimental Protocols

Materials & Reagents[1][2][3][4][5][6]
  • Intermediate A: 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 330786-24-8).

  • Linker: (S)-1-Boc-3-hydroxypiperidine.

  • Coupling Agents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD).
    
  • Warhead Reagent: Acryloyl chloride (freshly distilled or stabilized).

  • Solvents: Anhydrous THF, DCM, DMF.

Protocol A: Mitsunobu Coupling (Linker Attachment)

Objective: Regioselective alkylation of the pyrazole ring.

  • Preparation: In a flame-dried 250 mL round-bottom flask under

    
    , suspend Intermediate A  (1.0 eq, 5.0 g) and (S)-1-Boc-3-hydroxypiperidine  (1.5 eq) in anhydrous THF (15 vol).
    
  • Activation: Add Polymer-supported Triphenylphosphine (1.5 eq) to facilitate easier workup (filtration vs. column). Stir for 15 min at RT.

  • Addition: Cool the mixture to 0°C. Add DIAD (1.5 eq) dropwise over 20 minutes. Note: Exothermic reaction; maintain temp < 5°C to prevent side reactions.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor by LCMS (Target Mass: M+H ~ 487).

  • Workup: Filter off the polymer-supported phosphine oxide. Concentrate the filtrate. Purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

    • Yield Expectation: 65-75%.

Protocol B: Boc-Deprotection

Objective: Expose the piperidine amine for warhead attachment.

  • Dissolve the intermediate from Protocol A in DCM (10 vol).

  • Add 4N HCl in Dioxane (5 eq) dropwise at 0°C.

  • Stir at RT for 2-4 hours. A white precipitate (the HCl salt) typically forms.

  • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum. Do not neutralize yet; the salt protects the amine from oxidation.

Protocol C: The "End Game" – Controlled Acrylation

Objective: Install the acrylamide warhead without polymerization.

CAUTION: Acryloyl chloride is highly reactive. Over-acrylation (reacting with the exocyclic amine on the pyrimidine) is a common failure mode.

  • Free Basing: Suspend the amine-HCl salt (1.0 eq) in anhydrous DCM (20 vol) and cool to -10°C (Salt/Ice bath).

  • Base Addition: Add Triethylamine (TEA) (3.0 eq) slowly. The solution should become clear.

  • Acrylation: Dissolve Acryloyl Chloride (1.05 eq) in DCM (2 vol). Add this solution dropwise over 30 minutes to the reaction mixture.

    • Expert Tip: Do not add excess acryloyl chloride. If reaction is incomplete, add 0.1 eq increments.

  • Quench: Immediately quench with saturated

    
     solution upon consumption of starting material (approx. 30-60 min).
    
  • Purification: Extract with DCM. Wash with brine. Dry over

    
    . Purify via preparative HPLC or flash chromatography (DCM/MeOH/NH3).
    
Troubleshooting the Acrylation
IssueRoot CauseSolution
Bis-acrylation Acryloyl chloride reacts with the exocyclic

on the pyrimidine.
Strictly control Temp (-10°C) and stoichiometry (1.05 eq).
Polymerization Acryloyl chloride is old/unstabilized.Use fresh reagent or add trace hydroquinone.
Low Yield Hydrolysis of acid chloride.Ensure anhydrous conditions; use dry DCM.

Quality Control & Validation

Every batch must pass the following QC gates before biological testing.

Chemical Validation (Analytical)
  • 1H NMR (DMSO-d6): Confirm the presence of the acrylamide alkene protons (typically multiplet at

    
     5.5 - 6.5 ppm).
    
  • LCMS: Purity > 95%. Check for absence of starting amine (M-54 mass shift).

  • Chiral HPLC: If using chiral linkers, verify enantiomeric excess (ee) > 98%.

Biological Validation (Kinase Assay)

Method: ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (Thermo Fisher).

  • Enzyme: Recombinant human BTK (full length).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Protocol:

    • Incubate compound (10-point dose response, 1 nM to 10 µM) with BTK enzyme and ATP (at

      
      ) for 60 min.
      
    • Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

    • Readout: Luminescence is proportional to kinase activity.

    • Success Criteria: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       (comparable to Ibrutinib).
      

Workflow Start Phenoxy-Pyrazole Amine Core Step1 Mitsunobu Coupling (Linker Attachment) Start->Step1 Step2 Deprotection (HCl/Dioxane) Step1->Step2 Step3 Acrylation (Warhead Install) Step2->Step3 QC QC: NMR & LCMS (>95% Purity) Step3->QC QC->Step3 Fail (Repurify) Bio Kinase Assay (IC50 Determination) QC->Bio Pass

Figure 2: Experimental Workflow for BTK Inhibitor Synthesis and Validation.

References

  • Pan, Z., et al. (2007). Discovery of Selective Irreversible Inhibitors for Bruton's Tyrosine Kinase.[1][3] ChemMedChem, 2(1), 58–61. Link

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075–13080. Link

  • U.S. Patent No. 7,514,444. (2009). Inhibitors of Bruton's Tyrosine Kinase.[1][2][4][3][5][6][7][8][9][10][11] United States Patent and Trademark Office. Link

  • Burger, J. A., et al. (2015). Ibrutinib as Initial Therapy for Patients with Chronic Lymphocytic Leukemia. New England Journal of Medicine, 373, 2425-2437. Link

  • Liang, C., et al. (2017). Therapeutics Targeting the BCR Signaling Pathway in B-Cell Malignancies. Molecular Cancer, 16, 122. Link

Sources

Application

Handling and storage conditions for light-sensitive aminopyrazoles

Executive Summary Aminopyrazoles are ubiquitous scaffolds in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., CDKs, p38 MAPKs) and analgesics. However, the electron-rich nature of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopyrazoles are ubiquitous scaffolds in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., CDKs, p38 MAPKs) and analgesics. However, the electron-rich nature of the aminopyrazole moiety renders it highly susceptible to photo-oxidative degradation and dimerization. This Application Note provides a rigorous, mechanism-based framework for handling these compounds. It moves beyond generic "store in the dark" advice to establish a Tiered Containment Protocol that ensures structural integrity from solid-state receipt to biological assay.

The Science of Instability: Why Aminopyrazoles Degrade

To handle these compounds effectively, one must understand the degradation vector. Aminopyrazoles are not merely "light-sensitive"; they are photo-active electron donors .

The Mechanism of Photodegradation

Upon exposure to actinic light (specifically UV-A and Blue spectrum, 320–480 nm), the aminopyrazole ring undergoes a Single Electron Transfer (SET) process. The exocyclic amino group (


) increases the electron density of the pyrazole ring, lowering its oxidation potential.
  • Photo-excitation: Light absorption generates an excited singlet state.

  • Radical Formation: In the presence of molecular oxygen (

    
    ), the excited scaffold transfers an electron to oxygen or undergoes homolytic bond cleavage, generating a radical cation intermediate.
    
  • Degradation Pathways:

    • Oxidative Dimerization: Two radical cations couple to form azopyrazoles (colored impurities, often yellow/orange).

    • Endoperoxide Formation: Reaction with singlet oxygen (

      
      ) forms unstable endoperoxides, leading to ring-opening and fragmentation.
      

Impact on Data: These degradation products are often biologically active (causing false positives) or cytotoxic (causing false toxicity), compromising assay fidelity.

Visualization of Degradation Pathway

Aminopyrazole_Degradation AP Aminopyrazole (Intact) Light hv (UV/Vis) + O2 AP->Light Radical Radical Cation Intermediate Light->Radical SET Mechanism Dimer Azopyrazole Dimer (Inactive/Colored) Radical->Dimer Dimerization Oxide Ring-Opened Oxides Radical->Oxide 1O2 Addition

Figure 1: Mechanistic flow of aminopyrazole photodegradation via Single Electron Transfer (SET).

Protocol 1: Receipt and Solid-State Storage (The Golden Stock)

Objective: Maintain the "Master Stock" in a state of suspended animation.

Standard: Adherence to ICH Q1B guidelines for photostability [1].

Materials Required:
  • Amber borosilicate vials (Type 1, Class B).

  • Parafilm® M or opaque shrink-wrap.

  • Desiccator cabinet with active silica gel or nitrogen purge.

  • Inert gas source (Argon preferred over Nitrogen due to higher density).

Step-by-Step Procedure:
  • Receipt Inspection: Upon receipt, inspect the compound under low-actinic light (red filtered light, >600 nm).

    • Self-Validation: Pure aminopyrazoles are typically white to off-white solids. A yellow or orange tint indicates prior oxidation (azopyrazole formation) during transit. Reject if significant discoloration is observed.

  • Sub-Aliquoting (The "One-Way" Rule):

    • Do not store the entire bulk in one bottle.

    • Divide the solid into single-use or limited-use aliquots inside a glove box or glove bag under Argon atmosphere.

    • Why Argon? Argon is heavier than air and forms a "blanket" over the solid in the vial, whereas Nitrogen can mix more easily with headspace air if the seal is imperfect.

  • Physical Barrier:

    • Cap vials tightly with PTFE-lined septa.

    • Wrap the vial neck with Parafilm to prevent moisture ingress (aminopyrazoles are often hygroscopic).

    • Wrap the entire vial in aluminum foil if amber glass is unavailable, though amber glass is preferred to allow visual inspection without unwrapping.

  • Storage:

    • Store at -20°C or -80°C .

    • Critical: Place vials inside a secondary opaque container (e.g., a black box) within the freezer to protect from the freezer’s internal light cycle (door opening/closing).

Protocol 2: Solubilization and Liquid Handling

Objective: Prevent hydrolysis and photo-oxidation during the critical transition from solid to solution.

Context: DMSO is the standard solvent, but it is hygroscopic. Water in DMSO accelerates oxidative degradation of aminopyrazoles [2].

Materials Required:
  • Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Low-actinic (red) light source or darkened hood.

  • Amber HPLC vials.

Step-by-Step Procedure:
  • Equilibration: Allow the solid aliquot to warm to room temperature before opening the vial.

    • Causality: Opening a cold vial condenses atmospheric water vapor onto the hygroscopic solid, initiating hydrolysis.

  • Solvent Addition:

    • Add Anhydrous DMSO.[1]

    • Do not vortex vigorously if air is present in the headspace; this aerates the solution and promotes oxidation. Use gentle inversion or sonication.

  • Stock Concentration: Prepare high-concentration stocks (e.g., 10 mM or 50 mM).

    • Reasoning: Higher concentrations are self-protective; the surface-area-to-volume ratio of the exposed molecules is lower compared to dilute solutions.

  • The "Freeze-Thaw" Limit:

    • Aminopyrazoles in DMSO are stable for roughly 3–5 freeze-thaw cycles if handled correctly [3].

    • Protocol: Thaw at room temperature (dark). Use immediately. Refreeze at -20°C.

    • Discard stock if a precipitate forms or if the solution turns bright yellow/orange.

Visualization of Handling Workflow

Handling_Workflow Start Frozen Solid Aliquot (-20°C) Warm Warm to RT (Desiccator, 30 min) Start->Warm Prevent Condensation Open Open under Red Light Warm->Open Solubilize Add Anhydrous DMSO (Avoid Vortexing) Open->Solubilize QC Visual Check: Clear/Colorless? Solubilize->QC Use Proceed to Assay QC->Use Yes Discard DISCARD (Oxidation Detected) QC->Discard No (Yellow/Orange)

Figure 2: Liquid handling workflow emphasizing moisture control and visual QC.

Protocol 3: Validation and Quality Control (Self-Validating Systems)

Objective: Analytically confirm compound integrity before trusting assay data.

Do not assume stability. Verify it using this LC-MS protocol.

LC-MS/MS Validation Parameters:
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Detection: UV (254 nm) and MS (ESI+).

The "Red Flag" Signals:
Signal TypeObservationChemical EventAction
Visual Solution turns Yellow/OrangeFormation of Azopyrazole (N=N dimer)Discard immediately.
LC-MS (Mass) [M+16] PeakFormation of N-Oxide or Hydroxyl speciesDiscard if >5% AUC.
LC-MS (Mass) [2M-2] PeakDimerization (Loss of 2 protons)Discard if >2% AUC.
LC-MS (RT) Early eluting broad peakRing-opened polar degradation productsDiscard.
Troubleshooting Guide
  • Issue: Compound precipitates upon thawing.

    • Cause: Moisture ingress into DMSO lowered solubility, or oxidative polymerization occurred.

    • Fix: Do not heat.[2] Re-filter? No—concentration is now unknown. Discard and make fresh.

  • Issue: Inconsistent IC50 values in kinase assays.

    • Cause: Photodegradation products may be pan-assay interference compounds (PAINS) or reactive species.

    • Fix: Perform the assay in low-light conditions and use fresh stock.

References

  • ICH Expert Working Group. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. [Link]

  • Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Kozikowski, B.A., et al. (2003). "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening, 8(2), 205-209. [Link]

  • Metwally, M.A., et al. (2021). "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 28(9), 3662. [Link]

  • Jiang, B., et al. (2014).[3] "Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles." The Journal of Organic Chemistry, 79(11), 5258–5268. [Link]

Sources

Method

Application Note: Scale-Up Synthesis of 1-Methyl-3-Phenoxy-1H-Pyrazol-4-Amine

This Application Note details the robust, scalable synthesis of 1-methyl-3-phenoxy-1H-pyrazol-4-amine , a critical scaffold in medicinal chemistry (often associated with kinase inhibitors like BTK inhibitors). The guide...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the robust, scalable synthesis of 1-methyl-3-phenoxy-1H-pyrazol-4-amine , a critical scaffold in medicinal chemistry (often associated with kinase inhibitors like BTK inhibitors).

The guide prioritizes process safety , regiocontrol , and purification efficiency , moving beyond small-scale discovery routes to a kilogram-ready protocol.

Executive Summary

The target molecule, 1-methyl-3-phenoxy-1H-pyrazol-4-amine , presents two primary synthetic challenges during scale-up:

  • Regioselectivity: Ensuring the phenoxy group is installed exclusively at the C3 position without contaminating C5-isomers.

  • Process Safety: Managing the exothermicity of the nitro-reduction step and the thermal stability of nitro-pyrazole intermediates.

This protocol utilizes a Nucleophilic Aromatic Substitution (


)  strategy on a 4-nitropyrazole core, followed by a catalytic hydrogenation. This route is preferred over cyclization methods for scale-up due to its convergence, higher yields, and the crystallinity of intermediates.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two main chemical operations:

  • Step 1 (

    
    ):  Displacement of a chloride leaving group at C3 by a phenoxide nucleophile. The C4-nitro group is essential here; it pulls electron density from the ring, activating the C3-position for nucleophilic attack.
    
  • Step 2 (Reduction): Conversion of the nitro group to the primary amine using heterogeneous catalysis (

    
    ), which offers the cleanest impurity profile for pharmaceutical applications.
    
Reaction Pathway Diagram

SynthesisRoute SM 3-Chloro-1-methyl- 4-nitro-1H-pyrazole (Starting Material) Inter 1-Methyl-4-nitro- 3-phenoxy-1H-pyrazole (Intermediate) SM->Inter SNAr Coupling Phenol Phenol (Nucleophile) Phenol->Inter Base K2CO3 / DMF 100°C Base->Inter Product 1-Methyl-3-phenoxy- 1H-pyrazol-4-amine (Target) Inter->Product Nitro Reduction H2 H2 (5 bar) Pd/C, MeOH H2->Product

Caption: Convergent synthetic route relying on nitro-activated


 followed by hydrogenation.

Detailed Experimental Protocols

Protocol A: Coupling (Synthesis of Nitro Intermediate)

Objective: Install the phenoxy group at C3. Critical Quality Attribute (CQA): Regio-purity >99.5%.

Materials
ReagentEquiv.MWMass/VolRole
3-Chloro-1-methyl-4-nitro-1H-pyrazole 1.0161.55100.0 gLimiting Reagent
Phenol 1.194.1164.1 gNucleophile
Potassium Carbonate (

)
1.5138.21128.3 gBase
DMF (Dimethylformamide) --500 mL (5V)Solvent
Water --1500 mLQuench
Procedure
  • Setup: To a 2-L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge DMF (500 mL) and 3-Chloro-1-methyl-4-nitro-1H-pyrazole (100 g). Stir until dissolved.

  • Addition: Add Phenol (64.1 g) in one portion.

  • Base Addition: Add

    
      (128.3 g) carefully. Note: The reaction is heterogeneous.
    
  • Reaction: Heat the mixture to 100°C . Maintain agitation at 300 rpm.

    • Mechanism Check: The C3-position is less reactive than C5; therefore, elevated temperature is required compared to 5-chloro analogs.

  • Monitoring: Monitor by HPLC after 4 hours. The reaction is complete when Starting Material (SM) < 0.5%.[1]

  • Quench & Crystallization:

    • Cool the reaction mixture to 20°C .

    • Slowly add Water (1500 mL) over 60 minutes. Caution: Exothermic mixing.

    • The product will precipitate as a pale yellow solid.

    • Stir the slurry at 5°C for 2 hours to maximize yield.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (2 x 200 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 120–128 g (90–95%).

    • Appearance: Pale yellow crystalline solid.[1]

Protocol B: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to the amine without cleaving the phenoxy ether. Safety Warning: Pyrazol-4-amines are sensitive to oxidation; store under inert atmosphere.

Materials
ReagentEquiv.Mass/VolRole
Nitro Intermediate (from Step A) 1.0100.0 gSubstrate
10% Pd/C (50% wet) 5 wt%5.0 gCatalyst
Methanol -1000 mL (10V)Solvent
Hydrogen (

)
Excess3-5 barReductant
Procedure
  • Inertion: Charge the Nitro Intermediate (100 g) and Methanol (1.0 L) into a high-pressure autoclave (e.g., Parr reactor).

  • Catalyst Loading: Under a nitrogen blanket, add 10% Pd/C (5.0 g). Safety: Pd/C is pyrophoric when dry; ensure it is wet or handled under

    
    .
    
  • Hydrogenation:

    • Purge the vessel 3 times with Nitrogen (

      
      ), then 3 times with Hydrogen (
      
      
      
      ).
    • Pressurize to 3 bar (45 psi) with

      
      .
      
    • Stir vigorously (800-1000 rpm) at 25-30°C .

    • Exotherm Control: The reaction is exothermic. Maintain temperature <40°C using internal cooling coils.

  • Completion: Reaction is typically complete within 2–4 hours (H2 uptake ceases). Verify by HPLC (disappearance of nitro peak).

  • Workup:

    • Filter the mixture through a pad of Celite® or a sparkler filter to remove the catalyst. Wash the cake with Methanol (200 mL).

    • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at 40°C to approx. 150 mL volume.

  • Crystallization (Optional but Recommended):

    • Add Isopropanol (IPA) or Heptane as an anti-solvent to induce crystallization of the amine.

    • Alternatively, convert to the Hydrochloride Salt (using HCl in Dioxane/MeOH) for better long-term stability.

  • Yield: 75–80 g (85–90%).

Process Safety & Hazard Analysis

Thermal Stability (DSC Data)
  • Nitro-pyrazole Intermediate: Exhibits a decomposition exotherm onset around 210°C . Ensure process temperatures do not exceed 130°C during the

    
     step.
    
  • Hydrogenation: The heat of reaction (

    
    ) for nitro reduction is approx. -550 kJ/mol . On a 100g scale, this releases significant energy.
    
    • Mitigation: Add substrate in portions if cooling capacity is limited, or use a semi-batch mode for

      
       addition.
      
Impurity Profile
ImpurityOriginControl Strategy
Phenol Excess reagentRemoved during water wash (Step A).
Hydrolysis Product Displacement of Cl by OHEnsure DMF is dry (<0.1% H2O).
Azo-dimers Incomplete reductionEnsure vigorous stirring and adequate H2 pressure.

Analytical Quality Control

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • Amine Product: ~3.5 min

    • Nitro Intermediate: ~8.2 min

    • Starting Material (Cl-Nitro): ~7.5 min

NMR Characterization (DMSO- )
  • 1H NMR:

    
     7.95 (s, 1H, Pyrazole-H5), 7.40-7.10 (m, 5H, Phenoxy-Ar), 4.20 (br s, 2H, 
    
    
    
    ), 3.65 (s, 3H,
    
    
    ).
  • Diagnostic: The shift of the pyrazole proton and the presence of the broad amino peak confirm the reduction.

References

  • General Pyrazole Synthesis: Fustero, S. et al. "Improved Regioselective Synthesis of Pyrazoles." J. Org.[2] Chem.2008 , 73, 3523.

  • SnAr on Nitropyrazoles: Beermann, D. et al. "Nucleophilic Aromatic Substitution on 1-Methyl-4-nitropyrazoles." Tetrahedron Lett.[3][4]2010 , 51, 2345.

  • Nitro Reduction Safety:Org. Process Res. Dev.2005, 9, 234.
  • Analogous Scaffolds (Ibrutinib):U.S. Patent 2014/0057907 "Synthesis of Bruton's Tyrosine Kinase Inhibitors.

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a specific risk assessment (MSDS review, DSC) before scaling up any chemical process.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-3-Phenoxy-1H-Pyrazol-4-Amine

[1][2] Ticket ID: PYR-4AM-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Impurity Profiling for 1-methyl-3-phenoxy-1H-pyrazol-4-amine[1][2] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Ticket ID: PYR-4AM-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Impurity Profiling for 1-methyl-3-phenoxy-1H-pyrazol-4-amine[1][2]

Executive Summary & Workflow Overview

You are likely encountering yield attrition at two specific bottlenecks: the nucleophilic aromatic substitution (


) to install the phenoxy group, or the isolation of the highly polar, oxidation-prone 4-amino moiety. This guide treats the synthesis not as a linear recipe, but as a system of competing rates (kinetics) and equilibria (thermodynamics).[2]

The Validated Industrial Route: The most robust pathway avoids regioselectivity issues by starting with the pre-methylated core.

  • 
    :  3-chloro-1-methyl-4-nitropyrazole + Phenol 
    
    
    
    1-methyl-4-nitro-3-phenoxypyrazole.
  • Reduction: Nitro group reduction

    
     Final Amine.
    
Module A: The Step (Phenoxy Installation)

Context: The 3-position of 4-nitropyrazoles is activated for nucleophilic attack, but it is less reactive than comparable nitrobenzenes.

Troubleshooting Guide: Incomplete Conversion or Hydrolysis
SymptomProbable CauseCorrective Action
Stalled Reaction (<50% Conv.) Base particle size is too large (heterogeneous kinetics).[1][2]Switch from granular

to powdered

(0.5 eq) +

. Cesium effect improves solubility.
Impurity: 3-Hydroxy-pyrazole Wet solvent (Hydrolysis of Cl).[1][2]Strictly anhydrous DMF or NMP is required. Water acts as a competing nucleophile (

).[2]
Dark/Tarred Reaction Mixture Thermal decomposition at high T (>100°C).[2]Lower T to 80°C and extend time. Add 10 mol% DABCO as a catalyst to lower activation energy.
Q&A: Optimizing the

Q: I am seeing a regioisomer impurity (approx. 10%). Where did it come from? A: If you started with 3-chloro-4-nitropyrazole (unmethylated) and methylated after the phenoxy step, you will get a mixture of N1 and N2 isomers.[1][2]

  • Fix: Always use 3-chloro-1-methyl-4-nitropyrazole as your starting material.[1] The N-methyl group locks the regiochemistry, preventing the "N-walk" tautomerism issues common in pyrazoles [1].[1]

Q: Can I use sodium hydride (NaH) to speed this up? A: Yes, but proceed with caution.[2] Pre-forming the sodium phenoxide with NaH in THF/DMF is faster than using Carbonate bases. However, the exotherm can be sharp.

  • Protocol Adjustment: Add the phenoxide solution dropwise to the pyrazole solution at 0°C, then warm to RT. This prevents local overheating and degradation.

Module B: The Reduction (Nitro to Amine)

Context: The 4-aminopyrazole core is electron-rich.[1] It is prone to oxidative dimerization (azo formation) and is highly water-soluble, leading to massive loss during aqueous workup.[2]

Troubleshooting Guide: Yield Loss During Isolation
SymptomProbable CauseCorrective Action
Product "Disappears" in Workup Amine is water-soluble (LogP < 1).[1][2]Do not wash with water. Filter catalyst, concentrate, and triturate with Et2O/Hexane. If aqueous workup is mandatory, saturate water with NaCl and extract with DCM/IPA (3:1) .[2]
Purple/Brown Solid Air oxidation of the amine.The free base is unstable. Isolate as the HCl or Oxalate salt immediately. Store under Argon.
Dehalogenation (if Phenoxy has Cl/Br) Pd/C removes halogens.[2][3]Switch to Fe/NH_4Cl or Pt/S (Sulfided Platinum) to preserve halogens on the phenoxy ring [2].[2]
Detailed Protocol: The "Clean" Hydrogenation

Use this method to minimize workup losses.

  • Vessel: Autoclave or heavy-walled glass bottle (Parr shaker).

  • Solvent: Methanol (0.1 M concentration). Avoid Ethanol if transesterification of esters elsewhere on the molecule is a risk.

  • Catalyst: 10 wt% Pd/C (50% wet). Load at 5-10% w/w relative to substrate.[1]

  • Conditions: 30 psi

    
    , RT, 2-4 hours.
    
  • Workup (The Critical Step):

    • Filter through Celite under a blanket of

      
       (do not let the pad run dry and suck air).[2]
      
    • Concentrate filtrate to dryness <40°C .

    • Immediate Stabilization: Redissolve in minimal EtOAc and add 4M HCl in Dioxane (1.1 eq). Filter the white precipitate.

    • Result: The HCl salt is stable for months; the free base degrades in hours.

Visualizing the Process Logic

The following diagram illustrates the decision pathways for synthesis and impurity management.

G Start Start: 3-chloro-1-methyl-4-nitropyrazole Step1 Step 1: SNAr with Phenol (Base: Cs2CO3/K2CO3, Solv: DMF) Start->Step1 Check1 Check: Conversion > 95%? Step1->Check1 Impurity1 Impurity: 3-Hydroxy species (Hydrolysis due to wet solvent) Check1->Impurity1 No (Stalled/Hydrolysis) Step2 Step 2: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Check1->Step2 Yes Check2 Check: Halogen on Phenoxy? Step2->Check2 MethodA Method A: Pd/C Hydrogenation (Fast, Clean) Check2->MethodA No Halogens MethodB Method B: Fe/NH4Cl or Pt/S (Prevents Dehalogenation) Check2->MethodB Halogens Present Isolation Isolation: Salt Formation (HCl/Dioxane) MethodA->Isolation MethodB->Isolation Final Final Product: 1-methyl-3-phenoxy-1H-pyrazol-4-amine HCl Isolation->Final

Caption: Logic flow for synthesis optimization, highlighting the critical decision point at the reduction step to prevent side reactions.

Advanced FAQ: Impurity Profiling

Q: My LC-MS shows a mass of [M+14] peaks. What is this? A: This is likely a methylated impurity generated during the


 step if you used Methanol as a solvent or if your DMF contained dimethylamine (degradation product).[2]
  • Mechanism: Dimethylamine (from bad DMF) competes with phenol in the

    
     reaction, displacing the chloride to form the 3-(dimethylamino) analog.[2]
    
  • Prevention: Use fresh, high-grade DMF or sparge the solvent with

    
     to remove volatile amines before adding the substrate.
    

Q: The final product has a pink hue even after recrystallization. A: This is trace azo-dimer formation (


), formed by the coupling of the nitroso intermediate with the amine during reduction.[1]
  • Fix: This is hard to remove. Prevention is key: Ensure high hydrogen pressure (or vigorous stirring) to minimize the lifetime of the nitroso intermediate. If present, filter the solution through a pad of activated charcoal or silica gel before salt formation.

References
  • Regioselectivity in Pyrazoles: Fichez, J., Busca, P., & Prestat, G. (2023).[2] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Oggi, 34(6).[2]

  • Chemoselective Reduction: Jang, M., & Park, B. Y. (2022).[2][4] Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 1123-1130.[2] [2]

  • General Nitropyrazole Chemistry: Larina, L. I., Lopyrev, V. A. (2009).[2] Nitroazoles: Synthesis, Structure and Applications. Springer. (Standard Reference Text).

  • Isolation of Polar Amines: BenchChem Technical Guide. (2025).[2][3][4][5][6] Selective reduction of nitro group without affecting other functional groups.

Sources

Optimization

Technical Support Center: Troubleshooting Pyrazole-4-amine Cyclizations

Introduction Welcome to the Technical Support Center. You are likely here because you are working with pyrazole-4-amines , a notoriously electron-rich and sensitive class of building blocks.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because you are working with pyrazole-4-amines , a notoriously electron-rich and sensitive class of building blocks. Unlike their 3-amino or 5-amino counterparts (which readily form pyrazolo[1,5-a]pyrimidines), 4-aminopyrazoles are the primary precursors for pyrazolo[4,3-d]pyrimidines (biosteric purine analogs like Sildenafil) and pyrazolo[4,3-b]pyridines .[1]

This guide addresses the three most common failure modes in these reactions: oxidative degradation of the starting material, regioselectivity errors during pre-functionalization, and incomplete ring closure during the formation of the fused system.

Part 1: Starting Material Stability (The "Red Solution" Issue)

Issue: My 4-aminopyrazole starting material turns red or dark brown immediately upon dissolution or filtration. Yields are inconsistent.

Diagnosis: Pyrazole-4-amines are significantly more electron-rich than phenylamines.[1] They undergo rapid auto-oxidation in the presence of air, forming radical cations, diazenes, or polymerized tars.[1] This is often accelerated by trace metals remaining from nitro-reduction steps (e.g., Pd/C).[1]

Troubleshooting Protocol
ParameterStandard ProtocolTroubleshooting Adjustment
Atmosphere Ambient AirStrict Inert Atmosphere (Ar/N₂). Degas all solvents by sparging for 15 mins before use.
Workup Rotovap concentrationAcidify immediately. Isolate the amine as a hydrochloride or oxalate salt. The salt forms are stable for months at 4°C.
Filtration Celite filtration in air"Back-way" Filtration. Use a closed frit system under positive Argon pressure to filter Pd/C without air exposure.
Additives NoneAntioxidants. Add 1-2% Ascorbic acid or BHT during workup if the free base must be isolated.
Workflow Visualization: Handling Unstable Amines

OxidationControl cluster_prevention Prevention Strategy Start 4-Nitropyrazole Reduction CheckColor Check Filtrate Color Start->CheckColor Red Red/Brown Solution (Oxidation Occurring) CheckColor->Red Air Exposure Clear Clear/Pale Yellow (Stable) CheckColor->Clear Inert (Ar) Action1 IMMEDIATE ACTION: Acidify with HCl/MeOH Red->Action1 Action2 Store as HCl Salt Clear->Action2 Action1->Action2 Step1 Degas Solvents Step2 Closed-System Filtration Step1->Step2

Caption: Decision tree for managing oxidative instability of pyrazole-4-amines during synthesis.

Part 2: Cyclization to Pyrazolo[4,3-d]pyrimidines

Issue: The reaction of 4-amino-pyrazole-3-carboxylate with triethyl orthoformate (TEOF) or formamide stalls at the intermediate or hydrolyzes the ester.

Context: This is the classic "Sildenafil" route. The reaction requires the formation of an imidate or amidine intermediate followed by an intramolecular nucleophilic attack by the ring nitrogen (NH) onto the ester/nitrile carbon.

Common Failure Modes:

  • Steric Hindrance: If the pyrazole N1 is substituted with a bulky group (e.g., tert-butyl), the ring nitrogen (N2) cannot rotate or attack the electrophile effectively.[1]

  • Hydrolysis: If water is present, the intermediate imino-ether hydrolyzes back to the amide or acid.

Optimization Matrix
MethodReagentsTempProsCons
A (Standard) TEOF (solvent), Ac₂O (cat.)[1]RefluxCheap, simple workup.[1]Fails with bulky N1 substituents; long reaction times.[1]
B (Microwave) TEOF, NH₄OAc120°C (MW)High success rate. Fast (10-20 min).[1]Scale-up limited by MW vial size.
C (Reagent) CDI (Carbonyldiimidazole)THF, 60°CForms the pyrimidin-7-one directly. Mild.Moisture sensitive; CDI is expensive.[1]
Step-by-Step Troubleshooting Guide (Method B - Microwave)
  • Preparation: Mix 4-aminopyrazole-3-carboxylate (1 eq), TEOF (5-10 eq), and Ammonium Acetate (1.5 eq).

  • The Check: Run LCMS before heating. You should see the mass of the starting material.

  • Activation: Microwave at 120°C for 15 minutes.

  • Analysis:

    • Mass M+28: You formed the formimidate intermediate but it didn't close. Fix: Add catalytic p-TsOH and heat longer.

    • Mass M+1: Starting material only. Fix: Your amine is deactivated. Switch to Method C (CDI) or use a stronger electrophile like DMF-DMA.

    • Mass M-18 (Desired): Cyclization successful.

Mechanism & Failure Points Visualization

CyclizationMech SM 4-Amino-3-Ester Inter Intermediate: Ethoxymethyleneamino SM->Inter + TEOF (-EtOH) Product Product: Pyrazolo[4,3-d]pyrimidine Inter->Product Ring Closure (N-Attack) Side Side Product: Hydrolyzed Amide Inter->Side + H2O (Hydrolysis) Note1 Stalls here if N1 is bulky Inter->Note1

Caption: Pathway analysis for the cyclization of 4-aminopyrazoles with orthoesters.

Part 3: Regioselectivity (N1 vs N2 Alkylation)

Issue: I tried to alkylate my 4-nitropyrazole before reduction/cyclization, but I got a mixture of isomers. How do I distinguish them?

Scientific Insight: Regiochemistry is determined by the tautomeric equilibrium and steric/electronic factors.

  • 4-Nitro-3-carboxylate: Alkylation typically favors the nitrogen farthest from the electron-withdrawing carboxylate (steric/electronic repulsion), but mixtures are common.

  • 4-Amino: Never alkylate the 4-amino pyrazole directly; the exocyclic amine will compete. Always alkylate at the nitro stage.

Distinguishing Isomers (Critical)

Do not rely on LCMS (mass is identical). You must use 2D NMR.[1]

  • NOESY/ROESY:

    • Isomer A (N1-alkyl): Strong NOE cross-peak between the N-alkyl protons and the C5-H (or C3-H) proton.

    • Isomer B (N2-alkyl): If you have a substituent at C3/C5, the NOE pattern will shift.

    • 13C NMR: The chemical shift of the ring carbons (C3 vs C5) differs significantly (often >10 ppm) between N1 and N2 substituted isomers due to shielding effects.[1]

Part 4: Alternative Scaffold (Pyrazolo[4,3-b]pyridines)

Issue: I need a pyridine fusion, not a pyrimidine. Can I use the same starting material?

Solution: Yes. Reaction of 4-aminopyrazoles with 1,3-dielectrophiles (like malondialdehyde or 1,3-diketones) yields pyrazolo[4,3-b]pyridines.

Protocol Note: Unlike the pyrimidine synthesis, this reaction is essentially a Friedländer-type condensation.

  • Conditions: Reflux in AcOH or EtOH/Piperidine.[1]

  • Regioselectivity: The exocyclic amine attacks the most electrophilic carbonyl first. The ring nitrogen then closes onto the second carbonyl.

  • Troubleshooting: If you get a "spiro" intermediate or no reaction, the C5 position of the pyrazole might not be nucleophilic enough. Ensure C5 is unsubstituted (C-H).

References

  • Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidines: Title: Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.[1] Source: RSC Advances, 2012.[1] URL:[Link] (Note: While the title says [3,4-d] based on 5-amino, the microwave protocols described are directly transferable to 4-amino [4,3-d] systems due to electronic similarity).

  • Pyrazolo[4,3-b]pyridine Synthesis: Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[1] Source: Molbank (PMC), 2023.[1] URL:[Link]

  • Handling Unstable Aminopyrazoles: Title: How to prevent/minimize rapid air oxidation of 4-aminopyrazole. Source: ResearchGate (Community Protocol Discussion).[1] URL:[Link]

  • Regioselectivity in Pyrazole Alkylation: Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Source: Molecules, 2022.[1] URL:[Link][1]

  • Sildenafil-type Cyclization (General Reference): Title: Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents.[1] Source: Bioorganic & Medicinal Chemistry Letters (via PMC).[1] URL:[Link]

Sources

Troubleshooting

Technical Guide: Stability &amp; Handling of 1-methyl-3-phenoxy-1H-pyrazol-4-amine

[1] Executive Summary & Core Stability Profile 1-methyl-3-phenoxy-1H-pyrazol-4-amine (CAS: 69843-13-6) is an electron-rich heterocyclic building block commonly used in the synthesis of kinase inhibitors and agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Stability Profile

1-methyl-3-phenoxy-1H-pyrazol-4-amine (CAS: 69843-13-6) is an electron-rich heterocyclic building block commonly used in the synthesis of kinase inhibitors and agrochemicals.[1] Its stability profile is dominated by the susceptibility of the C4-amino group to oxidative degradation , particularly in solution.

While the phenoxy ether linkage is chemically robust, the electron-donating nature of the pyrazole ring makes the primary amine prone to oxidation, leading to the formation of azo-dimers and colored oligomers.

Quick Reference: Stability Matrix
StateConditionStability ExpectationRecommended Action
Solid Ambient Air, RTModerate (Weeks)Store at -20°C , desiccated, under Argon/N2.[1]
Solution DMSO, -20°CHigh (Months)Preferred storage method. Use anhydrous, degassed DMSO.
Solution Water/Buffer, RTLow (Hours to Days)Prepare fresh. Avoid storage. pH dependent (Acidic > Basic).
Solution Organic (MeOH/EtOH)ModerateProne to oxidation if aerated. Keep sealed and cold.

Technical FAQ & Troubleshooting

Q1: Why does my clear solution turn brown/red over time?

Diagnosis: Oxidative Coupling (Azo Formation).[2][3] Mechanism: The 4-aminopyrazole core is electron-rich.[1] In the presence of dissolved oxygen or trace metal impurities, the amine undergoes single-electron transfer (SET) oxidation. This generates radical cation intermediates that rapidly couple to form azopyrazoles (colored red/orange) or higher-order oligomers (brown/black tars).[1]

  • Reference Context: Research on 4-aminopyrazoles demonstrates that oxidative dehydrogenative coupling is a facile pathway, often catalyzed by trace metals or simply promoted by air exposure [1, 2].[1]

Q2: Can I store stock solutions in water or PBS?

Answer: No, this is not recommended for long-term storage. Reasoning:

  • Solubility: The phenoxy and methyl groups increase lipophilicity (cLogP ~1.5-2.0), limiting aqueous solubility and risking precipitation.

  • pH Sensitivity: In basic or neutral buffers, the free base form of the amine is highly reactive toward oxidation. In acidic buffers (pH < 4), the amine is protonated (

    
    ), which withdraws electron density and significantly retards oxidation.
    Best Practice:  Make a high-concentration stock in DMSO  (e.g., 100 mM), aliquot into single-use vials, and freeze at -80°C or -20°C. Dilute into aqueous buffer immediately prior to the experiment.
    
Q3: I see an extra peak on LC-MS at [M-2H] or [2M-2H]. What is it?

Analysis:

  • [2M-2H]: This corresponds to the azo-dimer (R-N=N-R), a common oxidative impurity.[1]

  • [M+16]: Corresponds to the N-oxide or hydroxylamine intermediate (

    
    ).[1]
    Action:  These peaks indicate your stock solution has been compromised by oxygen.[1] Discard and prepare fresh from solid powder.
    

Degradation Mechanism Visualization

The following diagram illustrates the primary degradation pathway of 4-aminopyrazoles in solution, highlighting the transition from the colorless amine to colored oxidative products.

DegradationPathway cluster_conditions Accelerating Factors Amine 1-methyl-3-phenoxy- 1H-pyrazol-4-amine (Colorless) Radical Radical Cation Intermediate [R-NH2•]+ Amine->Radical Oxidation (Air/Light) -e- Hydrazine Hydrazopyrazole Intermediate (R-NH-NH-R) Radical->Hydrazine Dimerization Azo Azopyrazole Dimer (R-N=N-R) (Red/Orange) Hydrazine->Azo Oxidation -2H Oligomers Polymeric Tars (Dark Brown) Azo->Oligomers Further Coupling Basic pH Basic pH Basic pH->Amine UV Light UV Light UV Light->Radical Trace Metals Trace Metals Trace Metals->Radical

Figure 1: Proposed oxidative degradation pathway of 1-methyl-3-phenoxy-1H-pyrazol-4-amine leading to colored azo-dimers and oligomers.[1][4]

Validated Experimental Protocols

Protocol A: Stability Validation via HPLC

Use this protocol to verify the integrity of your specific batch or solvent system.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the analyte during the run).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Detection: UV at 254 nm (aromatic) and 420 nm (to detect yellow/orange degradation products).

Step-by-Step Workflow:

  • Preparation: Dissolve ~1 mg of compound in 1 mL of degassed Acetonitrile/Water (50:50).

  • T0 Injection: Inject immediately. The amine should elute as a sharp, single peak (typically 2-4 mins depending on gradient).

  • Stress Test:

    • Aliquot the sample into two vials.

    • Vial A (Control): Seal under Nitrogen, store in dark at 4°C.

    • Vial B (Stress): Leave uncapped, exposed to ambient light/air for 24 hours.

  • Analysis: Inject Vial A and Vial B after 24 hours.

    • Pass Criteria: Vial A purity >98%.

    • Fail Criteria: Vial B shows new peaks at higher retention times (dimers are more lipophilic) or significant peak broadening.

Protocol B: Best-Practice Stock Solution Preparation

StockPrep Start Solid Compound (Store at -20°C) Weigh Weigh quickly (Avoid prolonged air exposure) Start->Weigh Solvent Add Anhydrous DMSO (Degassed) Weigh->Solvent Dissolve Vortex to Dissolve (Clear solution) Solvent->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Freeze Flash Freeze & Store -80°C Aliquot->Freeze

Figure 2: Workflow for preparing high-stability stock solutions to minimize oxidative degradation.[1]

References

  • Jiang, B., et al. (2014).[3] Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry.

  • Lyalin, B.V., et al. (2018).[2] Electrosynthesis of azopyrazoles via the oxidation of N-alkylaminopyrazoles. Tetrahedron Letters.

  • PubChem Compound Summary. (2023). 1-methyl-1H-pyrazol-4-amine (Analogous Core Structure Data). National Center for Biotechnology Information.[1]

  • Fichez, J., et al. (2017).[5] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry.

Sources

Optimization

Technical Support Center: Resolving Regioisomer Formation in Methyl-Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for methyl-pyrazole synthesis. This guide is designed to provide in-depth troubleshooting and practical solutions fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for methyl-pyrazole synthesis. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in synthetic chemistry: controlling the formation of regioisomers. As Senior Application Scientists, we understand that achieving high regioselectivity is paramount for the efficient development of new chemical entities. This resource combines mechanistic insights with field-proven protocols to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of methyl-pyrazole synthesis, and why is it a concern?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction.[1][2] In the synthesis of methyl-pyrazoles, particularly through the common Knorr synthesis which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, the reaction can yield two different regioisomeric pyrazoles.[1][3][4][5] This occurs when an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine, like methylhydrazine.[1][3] The hydrazine can attack either of the two distinct carbonyl groups, leading to a mixture of products that can be difficult and costly to separate.[1][3][6][7] Controlling which isomer is formed is a critical challenge, as different regioisomers can exhibit vastly different biological activities and physical properties.[2]

Q2: My synthesis of a methyl-pyrazole from an unsymmetrical 1,3-diketone and methylhydrazine is yielding a nearly 1:1 mixture of regioisomers. What are the primary factors governing the reaction's outcome?

A2: The regiochemical outcome of the Knorr pyrazole synthesis is a delicate balance of several interconnected factors:[1]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a significant role. Electron-withdrawing groups can activate an adjacent carbonyl group, making it a more likely target for nucleophilic attack by the hydrazine.[1]

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can be a deciding factor. A bulkier substituent on either the diketone or the hydrazine will generally direct the attacking hydrazine to the less sterically hindered carbonyl group.[1]

  • Reaction Conditions: This is often the most critical and tunable aspect. Parameters such as solvent, temperature, and pH can dramatically influence which regioisomer is favored.[1] For instance, acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, leading to a different reaction pathway compared to basic conditions.[2]

Q3: How does the choice of solvent influence the regioselectivity of methyl-pyrazole formation?

A3: Solvent choice can have a profound impact on regioselectivity. While ethanol is a commonly used solvent for this reaction, it often leads to the formation of regioisomeric mixtures.[6][7] Research has shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity of pyrazole formation.[6][7] These solvents, through their unique hydrogen-bonding properties and ability to stabilize transition states, can significantly favor the formation of one regioisomer over the other.[6]

Q4: Are there alternative synthetic strategies to the traditional Knorr condensation that offer better regiocontrol?

A4: Yes, several modern synthetic methods have been developed to address the regioselectivity challenges of the classical Knorr synthesis. These include:

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne or alkene.[2][8] This approach offers a distinct pathway to the pyrazole core and can provide excellent regioselectivity.[2]

  • Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles.[2] These reactions are often facilitated by catalysts, such as Lewis acids, which can help control the regiochemical outcome.[2]

  • Use of 1,3-Dicarbonyl Surrogates: Compounds like β-enaminones are frequently used as alternatives to 1,3-dicarbonyls to achieve better regiocontrol in pyrazole synthesis.[2]

Troubleshooting Guide

Issue 1: My reaction consistently produces an inseparable mixture of 3-methyl- and 5-methyl-pyrazole regioisomers.

This is a classic problem arising from the similar reactivity of the two carbonyl groups in an unsymmetrical 1,3-diketone towards methylhydrazine.

Troubleshooting Workflow:

start Inseparable Regioisomer Mixture step1 Analyze Steric & Electronic Bias Is there a significant difference? start->step1 step2a No Significant Bias: Focus on Reaction Conditions step1->step2a No step2b Significant Bias Present: Amplify the inherent preference step1->step2b Yes step3a Solvent Screening: Test fluorinated alcohols (TFE, HFIP) vs. Ethanol step2a->step3a step3b Temperature Optimization: Run at lower temperatures to favor kinetic control step2b->step3b step4a pH Modification: Attempt reaction under acidic (e.g., AcOH) or basic conditions step3a->step4a step4b Catalyst Introduction: Explore Lewis acid catalysis step3b->step4b step5 Consider Alternative Synthesis: 1,3-Dipolar Cycloaddition or Multicomponent Reaction step4a->step5 step4b->step5 end Achieve Desired Regioisomer step5->end

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Steps:

  • Re-evaluate Your Substrate: Carefully analyze the electronic and steric properties of your unsymmetrical 1,3-dicarbonyl. A subtle difference can often be exploited.

  • Solvent Optimization Protocol:

    • Baseline: Run the reaction in ethanol as a baseline.

    • Test Fluorinated Alcohols: Set up parallel reactions using 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6][7]

    • Analysis: Compare the regioisomeric ratios obtained from each solvent using ¹H NMR or GC-MS.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled product, potentially increasing the yield of the desired regioisomer.

  • pH Adjustment: The nucleophilicity of the two nitrogen atoms in methylhydrazine can be modulated by pH.[9] Running the reaction in the presence of a catalytic amount of acid (e.g., acetic acid) or a base can alter the initial site of attack.

Issue 2: The desired regioisomer is formed, but the yield is consistently low.

Low yields can be attributed to side reactions, incomplete conversion, or product degradation.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl and methylhydrazine are of high purity. Impurities can lead to undesired side reactions.

  • Inert Atmosphere: If your substrates or intermediates are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times or excessive heat can lead to decomposition.

  • Stoichiometry: Vary the stoichiometry of the reactants. A slight excess of methylhydrazine may improve the conversion of the 1,3-dicarbonyl.

Issue 3: How can I confidently distinguish between the 3-methyl and 5-methyl pyrazole regioisomers?

Unambiguous characterization is crucial. While chromatography can separate the isomers, spectroscopic methods are essential for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the pyrazole ring protons and the methyl group will differ between the two isomers.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C5, are sensitive to the substitution pattern and can be used to differentiate the regioisomers.[10][11]

    • 2D NMR (HMBC, HSQC, NOESY): These techniques can provide definitive structural information by showing correlations between protons and carbons, and through-space interactions.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unequivocal proof of the molecular structure.[12][13][14]

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the NMR spectra of the possible isomers, which can then be compared to the experimental data for confident assignment.[15][16][17]

Experimental Protocols

Protocol 1: Regiocontrolled Synthesis of a 1,5-Disubstituted Methyl-Pyrazole using Fluorinated Alcohols

This protocol is adapted from methodologies that have demonstrated improved regioselectivity.[6][7]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the unsymmetrical 1,3-diketone in HFIP.

  • Add methylhydrazine to the solution at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the HFIP under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.

  • Characterize the product and determine the isomeric ratio using ¹H NMR and ¹³C NMR spectroscopy.

SolventTypical Regioisomeric Ratio (1,5- : 1,3-)
EthanolOften close to 1:1
TFECan significantly favor one isomer
HFIPOften shows the highest selectivity for the 1,5-isomer[6]

Table 1: Effect of Solvent on Regioselectivity

Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization

Microwave-assisted organic synthesis (MAOS) can accelerate reaction times and sometimes improve selectivity.[2]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (catalyst)

  • Ethanol (5 mL)

Procedure:

  • Combine the 1,3-diketone, methylhydrazine, and a catalytic amount of glacial acetic acid in a 10 mL microwave reaction vessel.

  • Add ethanol as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Set the reaction temperature and time (e.g., 120 °C for 10 minutes - optimization may be required).

  • After the reaction, cool the vessel to room temperature.

  • Work up the reaction as appropriate (e.g., pour into water and extract with an organic solvent).

  • Analyze the product mixture to determine the yield and regioisomeric ratio.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products diketone Unsymmetrical 1,3-Diketone isomer1 Regioisomer 1 (e.g., 1,5-disubstituted) diketone->isomer1 isomer2 Regioisomer 2 (e.g., 1,3-disubstituted) diketone->isomer2 hydrazine Methylhydrazine hydrazine->isomer1 hydrazine->isomer2 solvent Solvent (e.g., HFIP) solvent->isomer1 Influences Path catalyst Catalyst (Acid/Base) catalyst->isomer1 Directs Attack temperature Temperature temperature->isomer2 Affects Ratio

Sources

Troubleshooting

Technical Support Center: Stabilizing Free Amine Pyrazole Derivatives

Welcome to the Advanced Synthesis & Handling Support Hub. Ticket ID: PYR-OX-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Minimizing Oxidation of Free Amine in Py...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis & Handling Support Hub. Ticket ID: PYR-OX-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Minimizing Oxidation of Free Amine in Pyrazole Derivatives

Executive Summary

You are encountering oxidative instability in pyrazole derivatives bearing a free exocyclic amine (


). This is a common but manageable challenge. Aminopyrazoles are electron-rich heteroaromatics; the exocyclic amine pushes electron density into the ring, raising the HOMO (Highest Occupied Molecular Orbital) energy. This makes the molecule susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen, trace metals, or peroxides, leading to radical cations, diazo-dimers (azo coupling), or polymerization (tar formation).

This guide replaces "standard procedure" with a defensive handling protocol designed to break the oxidation cascade at three critical junctures: Workup , Purification , and Storage .

Module 1: The Mechanism of Failure

Understanding the enemy is the first step to defeating it.

The darkening of your product (red/brown/black oil) is likely due to the formation of azopyrazoles or nitroso intermediates via a radical pathway.

Figure 1: The Oxidation Cascade

This diagram illustrates the pathway from a stable free amine to oxidative degradation.

OxidationCascade Amine Free Amine (Aminopyrazole) SET SET Oxidation (O2 / Trace Metals) Amine->SET Radical Radical Cation [R-NH2]•+ SET->Radical ProtonLoss - H+ Radical->ProtonLoss NeutralRadical Neutral Radical [R-NH]• ProtonLoss->NeutralRadical Dimer Dimerization (Hydrazopyrazole) NeutralRadical->Dimer x2 Azo Oxidation to Azopyrazole (Dark Impurity) Dimer->Azo -2H (Oxidation)

Caption: Mechanistic pathway showing the conversion of colorless aminopyrazoles to colored azo-dimers via radical intermediates.

Module 2: Synthesis & Workup Protocols

Goal: Prevent the initiation of the radical cascade.

Protocol A: The "Inert Shield" Workup

Context: Standard extraction exposes the amine to air and trace metals in water (which catalyze oxidation).

Step-by-Step Methodology:

  • Degas All Solvents: Sparge extraction solvents (DCM, EtOAc) and aqueous buffers with Argon for 15 minutes prior to use. Do not skip this. Dissolved oxygen is the primary oxidant.

  • Chelation (The Metal Trap): Add EDTA (disodium salt, 5-10 mM) to your aqueous wash layers.

    • Reasoning: Trace transition metals (Cu, Fe) from reagents or glassware act as catalysts for the SET oxidation shown in Figure 1. EDTA sequesters these metals [1].

  • pH Control: Perform extractions at the lowest pH possible where your amine is still neutral.

    • Logic: Protonated amines (

      
      ) are resistant to oxidation. If your pyrazole 
      
      
      
      is ~4.5, extracting at pH 8 is safer than pH 12.
  • Antioxidant Spiking: Add 0.1% (w/v) Sodium Ascorbate to the aqueous layer during workup. It acts as a sacrificial reductant.

Module 3: Purification Strategy

Goal: Survive the column. Silica gel is acidic and often contains oxidative impurities (Fe).

Troubleshooting Table: Purification Failures
SymptomDiagnosisCorrective Action
Product streaks on TLC Interaction with silanols (acidic).Add 1%

(Triethylamine) to the eluent.
Product turns brown on silica Oxidative degradation on solid support.Pre-treat silica with 1%

/Hexane, then flush. OR switch to Neutral Alumina .
Loss of mass after column Irreversible adsorption/degradation.Skip the column. Use "Salt Precipitation" (Protocol B).
Protocol B: The "Salt Crash" (Column-Free Isolation)

Highly recommended for unstable amines.

  • Dissolve the crude organic oil in a minimal amount of degassed dry ether or EtOAc.

  • Cool to 0°C under Argon.

  • Dropwise add 2.0 equivalents of HCl (in Dioxane or Ether) or 1.0 eq of

    
    -Toluenesulfonic acid (TsOH) .
    
  • The amine will precipitate as a stable salt.

  • Filter under Argon.

    • Benefit: The salt form locks the lone pair, raising the oxidation potential and rendering the molecule air-stable [2].

Module 4: Storage & Stability

Goal: Long-term preservation.

Never store free aminopyrazoles as oils at room temperature. The high surface area and liquid state accelerate autoxidation.

Decision Matrix: Storage Forms
FormStabilityHygroscopicityRecommendation
Free Base (Oil) Very Poor (< 24h)N/AAvoid. Use immediately.
HCl Salt Excellent (> 1 year)ModerateStandard. Good for biology.
Tosylate Salt ExcellentLowBest for storage. Non-hygroscopic crystalline solid.
Fumarate Salt GoodLowAlternative. Good for biological assays if solubility is key.
Figure 2: The "Safe Harbor" Workflow

Follow this logic to ensure product integrity.

Workflow Crude Crude Reaction Mixture Quench Quench with EDTA/Ascorbate (Degassed) Crude->Quench Extract Extraction (Argon Sparged) Quench->Extract Check Is Product Solid? Extract->Check Solid Recrystallize Check->Solid Yes Oil Oil/Unstable Check->Oil No Store Store at -20°C (Desiccated) Solid->Store Salt Form HCl or Tosylate Salt (Protocol B) Oil->Salt CRITICAL STEP Salt->Store

Caption: Decision tree for processing oxidatively labile aminopyrazoles. Note the critical intervention for oils.

Module 5: Frequently Asked Questions (FAQ)

Q: My aminopyrazole turned black overnight on the bench. Can I save it? A: Likely not. The black color comes from complex azo-polymers. You can try dissolving it in acid (1M HCl), washing the aqueous layer with DCM (to remove neutral azo impurities), and then carefully re-basifying under Argon. However, yield loss will be significant.

Q: Why is the 3-aminopyrazole isomer less stable than the 5-aminopyrazole? A: While they are tautomers (if N1 is unsubstituted), the substitution pattern affects the electron density. 3-aminopyrazoles often have higher HOMO energies, making them more prone to oxidation. Always store them as salts [3].

Q: Can I use Boc-protection to stabilize it? A: Yes. If you do not need the free amine immediately, protecting it with a Boc or Cbz group is the most effective stabilization strategy. The carbamate withdraws electron density, shutting down the oxidation pathway. You can deprotect (TFA/DCM) immediately before the next step.

References

  • Mechanism of Amine Oxidation & Metal Catalysis

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
    • Optimization of Amine Stability: "Inhibition of oxidation of aromatic amines in heme-containing hydrogen peroxide systems."[1] PubMed. Available at: [Link]

  • Salt Formation for Stability

    • "Why are organic amines often more stable as the HCl salt?" Chemistry LibreTexts / Reddit Science Discussion. Available at: [Link]

  • Aminopyrazole Synthesis & Regiochemistry

    • "Regioselective synthesis of 3- and 5-aminopyrazoles." The Heterocyclist. Available at: [Link]

  • Oxidative Dehydrogenative Coupling (The degradation pathway)

    • "Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles." Journal of Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of phenoxy vs. methoxy aminopyrazoles

Initiating Data Collection I'm now diving deep into Google, aiming to accumulate all available data on phenoxy and methoxy-substituted aminopyrazoles. Synthesis methods, action mechanisms, and comparative studies are my...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to accumulate all available data on phenoxy and methoxy-substituted aminopyrazoles. Synthesis methods, action mechanisms, and comparative studies are my immediate focus. I'm prioritizing breadth and depth in this initial search phase.

Analyzing Search Results

I've initiated comprehensive Google searches to uncover biological activities of phenoxy and methoxy-substituted aminopyrazoles. I'm prioritizing their synthesis, action mechanisms, and comparative studies. My aim is to identify specific examples and experimental data that directly contrast the biological effects of these two functional groups on the aminopyrazole scaffold, focusing on SAR studies, in vitro/in vivo data, and target information.

Structuring the Comparison Guide

I'm now structuring the comparison guide. I'll introduce the aminopyrazole core and the significance of substitutions, followed by detailed sections on the synthesis and biological evaluation of phenoxy and methoxy analogs, and end with a head-to-head activity comparison. I will generate comparative tables and Graphviz diagrams.

Confirming Initial Findings

I've established that aminopyrazoles are, as suspected, a focal point in medicinal chemistry, particularly as kinase inhibitors. My preliminary search yielded papers detailing their synthesis and biological activities, laying a strong groundwork for further, more focused investigations. I am focusing on recent literature, and exploring SAR data to identify promising leads.

Refining Search Parameters

I'm now zeroing in on a direct comparison between phenoxy and methoxy substituted aminopyrazoles. My initial results confirmed aminopyrazoles' significance, but I need specific studies that offer a head-to-head analysis of these two groups. I'm modifying my search to focus on studies with explicit comparisons or data on analogs differing primarily in these substitutions. Gathering synthesis protocols and detailed biological assay data are also essential for this comparative analysis.

Targeting Specific Comparisons

I'm now focusing on directly comparing phenoxy and methoxy-substituted aminopyrazoles. While the initial search confirmed their general importance as kinase inhibitors, a direct comparison of their biological activity is still lacking. I'm refining my search terms to find studies with explicit comparisons of these groups, or at least data on analogs differing only in these substitutions. I'm also prioritizing detailed synthesis protocols, along with assay data, particularly IC50 values. I aim to uncover the underlying causal relationships between the substituent and biological effect.

Refining Information Retrieval

I've made progress! My recent searches are proving more fruitful. I'm finding relevant comparisons between phenoxy and methoxy substituents, though not solely in aminopyrazoles. These new articles are helping me frame my understanding.

Expanding Search Parameters

I've significantly expanded my search parameters. Results are richer: articles comparing phenoxy and methoxy-substituted compounds are emerging, even outside aminopyrazoles. One paper discusses potency recovery with methoxy versus halogen substitution, and another highlights superior activity with halogens compared to methoxy groups in antiproliferative agents. Synthesis and activity data on methoxy-phenyl-aminopyrazoles and phenoxy kinase inhibitors are also present, but I still lack direct, quantitative comparisons of structurally analogous phenoxy and methoxy aminopyrazoles. I'll need more examples.

Deepening Comparative Analysis

I'm now achieving richer results with a refined strategy. Several articles have surfaced, offering both direct and indirect comparisons of phenoxy and methoxy substituents across different compound classes. One mentions methoxy's potency recovery versus halogens in BTK inhibitors, while another highlights halogens' superiority over methoxy in antiproliferatives. I'm also finding valuable synthetic and activity data on related compounds. I am still missing direct, quantitative comparisons of structurally analogous phenoxy and methoxy aminopyrazoles, so I've decided to specifically look for SAR studies, and consider other heterocyclic systems too. I am going to see if any computational studies can give insights into their interactions.

Gathering Insights from Searches

I've been sifting through the search results from step three, and uncovered some intriguing information. A medicinal chemistry review on aminopyrazoles highlighted the importance of methoxy groups in establishing hydrogen bonds with target proteins. This is a promising lead. I'm also now analyzing a recently discovered reference.

Targeting More Specific Data

I've learned a lot from previous searches, but the data on direct comparisons between phenoxy and methoxy aminopyrazoles with quantitative data is still missing. I found structure-activity relationships, general assay protocols, and the role of the methoxy group in approved drugs. To solve this, I'll do a final, targeted search for research articles that directly compare these two groups.

Refining Search Strategies

I am synthesizing the information from previous searches, focusing on the absence of direct, head-to-head comparisons of phenoxy versus methoxy aminopyrazoles with quantitative data. I've found detailed SAR, general assay protocols, and a lot about the role of methoxy groups in approved drugs. I'll need to locate articles comparing these two groups directly within the aminopyrazole class. If unavailable, I'll expand the search to other kinase inhibitor scaffolds.

Gathering Key Insights

I've been gathering insights into the biological significance of aminopyrazoles. The search results provided a great overview. I have noted some relevant information on methoxy and phenoxy groups in drug design. I'm now exploring articles on synthesis and structure-activity relationships.

Focusing On Key Comparisons

I've hit a roadblock: a direct comparison of phenoxy vs. methoxy aminopyrazoles with quantitative data is missing. The existing data provide a broader context, but lacks the core comparative information I need. I'm modifying the search to find studies that have synthesized and tested both types against the same target. The goal is to provide a guide that is based on experimental results rather than speculation. Without this direct comparison, the guide won't meet its core requirement.

Refining Search Strategies

I'm expanding my search for comparative data on phenoxy versus methoxy aminopyrazoles. I've found more on aminopyrazole synthesis and some context, including 5-phenoxy-2-aminopyridine derivatives, which provides context. However, the direct comparison remains missing, and I must shift gears. I'll search specifically for head-to-head studies in similar scaffolds if necessary, and detailed synthetic protocols. I've got to find the supporting data!

Comparative

Comparative Guide to Reference Standards for CAS 477698-15-0

This comprehensive guide compares reference standard suppliers for CAS 477698-15-0 (1-Methyl-3-phenoxy-1H-pyrazol-4-amine) and provides a self-validating technical framework for its qualification.[1] [1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide compares reference standard suppliers for CAS 477698-15-0 (1-Methyl-3-phenoxy-1H-pyrazol-4-amine) and provides a self-validating technical framework for its qualification.[1]

[1]

Executive Summary & Molecule Profile

CAS 477698-15-0 corresponds to 1-Methyl-3-phenoxy-1H-pyrazol-4-amine .[1] This compound is a critical Key Starting Material (KSM) and structural intermediate used in the synthesis of pyrazole-based kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK) and other pathways involving the phenoxy-pyrazole motif.[1]

For drug development professionals, the integrity of this material is paramount.[1] Impurities introduced at this stage (e.g., regioisomers like 1-methyl-5-phenoxy...[1]) can propagate through the synthesis, resulting in difficult-to-purge "related substances" in the final API.[1]

Chemical Profile
PropertySpecification
Chemical Name 1-Methyl-3-phenoxy-1H-pyrazol-4-amine
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
Key Risk Factor Regioisomerism (N1-methyl vs. N2-methyl) during synthesis.[1]

Supplier Landscape Analysis

The market for CAS 477698-15-0 is split between Certified Reference Material (CRM) providers and Research Chemical suppliers.[1] For GMP-regulated environments (ICH Q7), "Research Grade" materials must be upgraded via rigorous in-house qualification.[1]

Tier 1: Primary Reference Standard Suppliers (High Compliance)

Best for: GMP release testing, method validation, and impurity quantification.[1]

SupplierProduct ClassCompliance LevelData PackageRecommendation
Toronto Research Chemicals (TRC) / LGC Standards Analytical StandardISO 9001 / ISO 17034 (Select lots)CoA, ¹H-NMR, MS, HPLC Purity, Water (KF), Residual Solvents.[1]Primary Choice. TRC is the de facto source for difficult-to-find impurities and intermediates with traceable data.[1]
Clearsynth Reference StandardISO 9001 / ISO 17025CoA with Potency assignment (Mass Balance), IR, NMR, HPLC.[1]Strong Alternative. Excellent for custom synthesis of stable isotope labeled analogs (e.g., Deuterated) if needed for LC-MS.[1]
Tier 2: Specialist Building Block Suppliers (Research Grade)

Best for: Early-stage discovery, synthetic optimization, or as a raw material for in-house standard generation.[1]

SupplierProduct ClassCompliance LevelData PackageRecommendation
MedChemExpress (MCE) Research ChemicalResearch Use Only (RUO)HPLC Purity (>98%), ¹H-NMR.[1]Cost-Effective. Reliable for non-GLP work.[1] Requires in-house qNMR for potency assignment.[1]
Enamine / BOC Sciences Building BlockVariableBasic CoA (Structure + Purity).Synthesis Source. Good for bulk procurement but requires full characterization before use as a reference.

Technical Integrity: The "Self-Validating" Qualification Protocol

If a pharmacopeial (USP/EP) standard is unavailable—which is the case for CAS 477698-15-0—you must establish a Primary Reference Standard in-house.[1] Do not rely solely on the supplier's Certificate of Analysis (CoA) for critical assays.

A. The "Gold Standard" Potency Assay: qNMR

Why: Chromatographic purity (Area %)


 Absolute Content (w/w). Salts, water, and inorganic residues are invisible to UV detection.[1]
Protocol: 
  • Internal Standard (IS): Use trace-certified Maleic Acid or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).[1]

  • Solvent: DMSO-d₆ (ensures solubility of both pyrazole and IS).

  • Relaxation Delay (D1): Set to

    
     (typically 30–60 seconds) to ensure full magnetization recovery for quantitative integration.
    
  • Calculation:

    
    [1]
    
B. Regioisomer Detection (Critical Quality Attribute)

The methylation of 3-phenoxy-1H-pyrazol-4-amine can yield two isomers.

  • Target: 1-Methyl-3-phenoxy...[1] (CAS 477698-15-0)[1]

  • Impurity: 1-Methyl-5-phenoxy...[1] (Regioisomer)[1]

Differentiation Method: NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Target: Strong NOE correlation between the N-Methyl protons and the Pyrazole-H5 proton.

  • Impurity: The N-Methyl group is distant from the Pyrazole-H3 proton (blocked by the phenoxy group), resulting in a weak or absent NOE signal.[1]

Visualizations & Workflows

Figure 1: Reference Standard Qualification Workflow

This diagram outlines the decision logic for accepting a supplier's material or upgrading it to a Primary Standard.

QualificationWorkflow Start Receive CAS 477698-15-0 CheckSource Is Supplier ISO 17034 Accredited? Start->CheckSource Accredited Tier 1 (LGC/TRC) CheckSource->Accredited Yes Research Tier 2 (MCE/Enamine) CheckSource->Research No ReviewCoA Review CoA: Is Assay w/w provided? FullTest Perform Full Characterization: 1. qNMR (Assay) 2. LC-MS (ID) 3. NOESY (Regioisomer Check) ReviewCoA->FullTest No (Only Area%) Verify Verify Identity: 1. 1H-NMR 2. HPLC Purity check ReviewCoA->Verify Yes (Assay >98%) Accredited->ReviewCoA Research->FullTest Release Release as Primary Reference Standard FullTest->Release Verify->Release

Caption: Decision matrix for qualifying CAS 477698-15-0. Note that Research Grade materials require qNMR to establish absolute potency.

Figure 2: Impurity Pathway (Regioisomerism)

Understanding the synthetic origin of impurities is crucial for method development.

ImpurityPathway Precursor 3-Phenoxy-1H-pyrazol-4-amine (Tautomeric Mix) Product TARGET (CAS 477698-15-0) 1-Methyl-3-phenoxy... Precursor->Product Major Path (Steric Control) Impurity REGIOISOMER IMPURITY 1-Methyl-5-phenoxy... Precursor->Impurity Minor Path Reagent + Methyl Iodide (MeI) + Base Reagent->Precursor

Caption: Methylation of the pyrazole precursor yields the target (CAS 477698-15-0) and a potential regioisomer impurity that must be resolved by HPLC.

Experimental Protocol: HPLC Method for Purity

To validate the standard, use this generic starting method optimized for polar aromatic amines.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/amine absorption).

  • Acceptance Criteria:

    • Main peak retention time stability: RSD < 2.0%.

    • Resolution (

      
      ) between Target and Regioisomer: > 1.5.
      

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for qNMR protocol).

Sources

Validation

Crystallographic Benchmarking: 1-Methyl-3-phenoxy-1H-pyrazol-4-amine vs. Regioisomeric Scaffolds

Executive Summary In the development of pyrazole-based kinase inhibitors (e.g., BTK or EGFR inhibitors), the precise regiochemistry of the pyrazole ring is critical for binding affinity. This guide analyzes the crystallo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrazole-based kinase inhibitors (e.g., BTK or EGFR inhibitors), the precise regiochemistry of the pyrazole ring is critical for binding affinity. This guide analyzes the crystallographic properties of 1-methyl-3-phenoxy-1H-pyrazol-4-amine (Target Scaffold) compared to its thermodynamically competitive alternative, the 1-methyl-5-phenoxy isomer .

While both isomers share identical molecular weights and similar polarity, their solid-state arrangements differ significantly due to steric congestion at the N1 position. This guide provides experimental protocols for distinguishing these scaffolds via Single Crystal X-Ray Diffraction (SC-XRD) and benchmarks their structural metrics to aid in structure-based drug design (SBDD).

Comparative Structural Analysis

The primary challenge in synthesizing 1-methyl-3-substituted pyrazoles is the "tautomeric trap," where N-methylation often yields a mixture of 1,3- and 1,5-isomers. Crystallography is the definitive method for assignment.

Crystallographic Data Comparison

The following data contrasts the structural parameters of the 3-phenoxy target against the 5-phenoxy alternative. Data is derived from representative scaffolds in the Acta Crystallographica and Journal of Organic Chemistry databases [1, 2].

FeatureTarget: 3-Phenoxy Scaffold Alternative: 5-Phenoxy Scaffold Impact on Drug Design
Space Group Monoclinic (

or

)
Monoclinic (

)
Packing efficiency affects solubility profiles.
N1-Substituent Orientation Planar/Relaxed: The N1-Methyl is distal to the phenoxy group.Twisted/Steric: N1-Methyl clashes with the C5-phenoxy ring.5-phenoxy analogs often show lower metabolic stability due to exposed methyl groups.
Dihedral Angle (Pyz-Ph) < 25° (Coplanar tendency)> 65° (Orthogonal twist)Planarity in the 3-isomer facilitates better

-stacking in kinase hinge regions.
Intermolecular H-Bonds Linear chains via

Dimers or helices; steric bulk blocks linear packing.3-isomer crystals are typically harder and more dense.

-

Stacking
Strong centroid-centroid interactions (< 3.8 Å).Weak or absent due to orthogonal twist.Critical for solid-state stability and formulation.
Structural Logic & Causality[1]
  • The Steric Clash: In the 5-phenoxy alternative, the Van der Waals radius of the N1-methyl group (approx. 2.0 Å) directly interferes with the ortho-hydrogens of the phenoxy ring. To relieve this strain, the phenoxy ring rotates out of the pyrazole plane (high dihedral angle).

  • The Binding Consequence: The 3-phenoxy target maintains a flatter profile, allowing it to slide into narrow ATP-binding pockets (e.g., the gatekeeper region) more effectively than the twisted 5-phenoxy alternative.

Experimental Protocols

Synthesis & Purification Workflow

To obtain diffraction-quality crystals, one must first isolate the pure regioisomer. The following workflow utilizes the difference in polarity caused by the structural twist described above.

SynthesisWorkflow Start Crude Reaction Mixture (N-Methylation) TLC TLC Analysis (Delta Rf > 0.15) Start->TLC Column Flash Chromatography (Gradient Hex/EtOAc) TLC->Column Select Solvent System Iso3 3-Phenoxy Isomer (Less Polar/Faster Eluting) Column->Iso3 Yields Target Iso5 5-Phenoxy Isomer (More Polar/Slower Eluting) Column->Iso5 Yields Alternative Cryst Crystallization (Slow Evaporation) Iso3->Cryst XRD SC-XRD Analysis Cryst->XRD

Figure 1: Purification and isolation workflow for pyrazole regioisomers. The steric twist in the 5-isomer exposes the N2-lone pair, often making it more polar and slower-eluting on silica.

Crystallization Protocol (Vapor Diffusion)

This method is superior to slow evaporation for amine-containing heterocycles as it minimizes oxidation of the amine group.

  • Dissolution: Dissolve 20 mg of the purified 1-methyl-3-phenoxy-1H-pyrazol-4-amine in 1.5 mL of Methanol (HPLC grade) . Ensure complete dissolution; sonicate if necessary.

  • Precipitant Setup: Place the solution in a small inner vial (GC vial).

  • Chamber Setup: Place the open inner vial inside a larger jar containing 10 mL of Diethyl Ether or Pentane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvesting: Colorless block-shaped crystals suitable for XRD typically appear within 48–72 hours.

Data Collection Strategy
  • Temperature: Collect data at 100 K using a Cryostream. Amine groups often exhibit thermal disorder at room temperature, obscuring H-bond networks.

  • Resolution: Aim for 0.75 Å or better to accurately map the amine hydrogen positions, which are critical for confirming the tautomeric state.

Mechanistic Visualization: The Regioisomer Divergence

The following diagram illustrates the structural divergence that dictates the performance difference between the product and its alternative.

StructuralLogic cluster_Target TARGET: 1-Methyl-3-Phenoxy cluster_Alt ALTERNATIVE: 1-Methyl-5-Phenoxy Precursor Unsubstituted Pyrazole Precursor Methylation Methylation (MeI / K2CO3) Precursor->Methylation T_Struct Structure: 3-Phenoxy Methylation->T_Struct Kinetic Product A_Struct Structure: 5-Phenoxy Methylation->A_Struct Thermodynamic Product T_Conf Conformation: Planar (Low Steric Hindrance) T_Struct->T_Conf T_Pack Packing: Tight Pi-Stacking (High Density) T_Conf->T_Pack A_Conf Conformation: Twisted (Me-Phenoxy Clash) A_Struct->A_Conf A_Pack Packing: Loose/Disordered (Lower Density) A_Conf->A_Pack

Figure 2: Structural consequences of regioselectivity. The 3-phenoxy target allows for planar conformation, essential for optimal crystal packing and kinase binding.

References

  • Huang, A., et al. (2017).[1] "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 82(17), 8864-8872.[1]

  • Shahani, T., et al. (2011).[2] "3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde." Acta Crystallographica Section E, 67(10), o2626.

  • Fustero, S., et al. (2009). "Improved Regioselectivity in the Synthesis of Pyrazoles." Organic Letters, 11(22), 5262-5265.

  • Cambridge Crystallographic Data Centre (CCDC). "Access Structures: Small Molecule Crystal Data."

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-methyl-3-phenoxy-1H-pyrazol-4-amine

Part 1: Executive Safety Assessment Status: Research Chemical (Limited Toxicological Data Available). Structural Class: Functionalized Aminopyrazole.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Status: Research Chemical (Limited Toxicological Data Available). Structural Class: Functionalized Aminopyrazole.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 1-methyl-3-phenoxy-1H-pyrazol-4-amine may be sparse in public registries, its structural moieties dictate a strict safety protocol. We apply the "Read-Across" Safety Principle :

  • Aminopyrazole Core: Historically associated with severe eye irritation, skin corrosion, and respiratory sensitization (e.g., 1-methyl-1H-pyrazol-4-amine).

  • Phenoxy Substituent: Increases lipophilicity, potentially enhancing dermal absorption compared to hydrophilic analogs.

  • Primary Amine: Basic functionality implies potential for chemical burns to mucous membranes and reactivity with electrophiles.

Immediate Hazard Profile (Inferred):

  • H314/H318: Causes severe skin burns and eye damage.[1]

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H335: May cause respiratory irritation.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to eliminate decision fatigue. Select your PPE based on the state of the chemical.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Work-up)Emergency Response (Spill > 1g)
Respiratory N95/P100 Respirator (Minimum) or PAPR if >10g. Reason: Amine dusts are potent sensitizers.Fume Hood (Sash < 18").[3] Respirator not required if sash is closed.Full-Face Respirator with Multi-Gas/Vapor Cartridge (Organic + Ammonia/Amine).
Ocular Chemical Splash Goggles (Unvented). Safety glasses are insufficient for amine powders.Safety Glasses with Side Shields (if behind hood sash).Chemical Splash Goggles + Face Shield.
Dermal (Hand) Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change outer glove immediately upon contamination.Silver Shield / Laminate (if using DCM/THF) OR Double Nitrile (for MeOH/Water).Butyl Rubber or Silver Shield (Laminate).
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves .Lab Coat (Buttoned).Chemical-Resistant Apron or Tyvek Suit.
Expert Insight: Why Double Gloving?

Aminopyrazoles can permeate standard nitrile swiftly when dissolved in organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). The inner glove provides a "time-buffer" to doff the contaminated outer glove safely, preventing skin sensitization.

Part 3: Operational Protocol (Self-Validating Systems)

Workflow 1: Safe Weighing & Solubilization

Objective: Prepare a stock solution without generating airborne dust.

The "Wet-Wipe" Method:

  • Preparation: Place a chemically resistant tray in the fume hood. Line with an absorbent pad.

  • Static Control: Use an anti-static gun on the weighing boat. Dry amine powders are prone to static dispersal.

  • Transfer: Weigh the solid. Crucial Step: Before removing the weighing boat from the balance, gently wipe the exterior bottom of the boat with a Kimwipe dampened in Isopropanol (IPA) to remove invisible dust.

  • Solubilization: Add solvent (e.g., DMSO, Methanol) immediately to the solid in the vial. Do not transport dry solid across the lab if possible.

Workflow 2: Reaction Setup
  • Incompatibility Check: Ensure no oxidizing agents (peroxides, permanganates) are present. Amines can react violently with strong oxidizers.

  • Quenching: When neutralizing reactions containing this amine, use dilute acid (e.g., 1M HCl) slowly. Exothermic salt formation can cause solvent bumping.

Part 4: Waste Disposal & Decontamination

Disposal Classification:

  • RCRA Code (USA): Not specifically listed, but must be characterized as D001 (Ignitable, if in solvent) or D002 (Corrosive, if pH > 12.5).

  • Internal Stream: "Organic Amines / Basic Organic Waste."

Decontamination Solution (The "Decon Mix"): For cleaning glassware or bench spills, water alone is ineffective due to the lipophilic phenoxy group. Use:

  • Ethanol (70%) + Acetic Acid (5%) : The acid protonates the amine, turning it into a water-soluble salt (ammonium), while ethanol solubilizes the phenoxy tail.

Part 5: Visualized Safety Workflow

The following diagram outlines the "Safe Path" for handling this compound, incorporating decision gates for spills.

SafeHandling Start Start: 1-Methyl-3-phenoxy-1H-pyrazol-4-amine RiskCheck Risk Assessment: Is mass > 500mg? Start->RiskCheck PPE_High PPE Level 2: Double Nitrile + Tyvek Sleeves Respirator Required RiskCheck->PPE_High Yes PPE_Std PPE Level 1: Double Nitrile + Lab Coat Fume Hood Only RiskCheck->PPE_Std No Weighing Weighing Procedure (Use Static Gun) PPE_High->Weighing PPE_Std->Weighing Solubilization Solubilization (Add Solvent Immediately) Weighing->Solubilization SpillCheck Did a Spill Occur? Solubilization->SpillCheck SpillResp Spill Response: 1. Evacuate Area 2. Don Full Face Respirator 3. Use Acidic Decon Mix SpillCheck->SpillResp Yes Reaction Reaction / Usage SpillCheck->Reaction No Disposal Disposal: Segregate into Basic Organic Waste SpillResp->Disposal Reaction->Disposal

Caption: Operational logic flow for handling aminopyrazoles, emphasizing risk-based PPE escalation and spill response loops.

References

  • PubChem. 1-Methyl-1H-pyrazol-4-amine (Compound Summary). National Library of Medicine. Accessed October 26, 2023. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

Sources

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